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  • Product: 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene
  • CAS: 131770-84-8

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift data for 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

Comprehensive Technical Guide: 1 H and 13 C NMR Characterization of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene Executive Summary The compound 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene (CAS: 131770-84-8), commonly refe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: 1 H and 13 C NMR Characterization of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene

Executive Summary

The compound 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene (CAS: 131770-84-8), commonly referred to as 1-(4-methoxybenzyloxy)-3-nitrobenzene, is a critical synthetic intermediate utilized in medicinal chemistry and materials science. Structurally, it consists of a central ether linkage bridging a highly electron-donating 4-methoxybenzyl moiety and a strongly electron-withdrawing 3-nitrophenyl ring. This whitepaper provides an authoritative, in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectral profile, detailing the causality behind its chemical shifts, spin-spin coupling networks, and the self-validating experimental workflows required for high-resolution characterization.

Molecular Architecture & Causality of Chemical Shifts

The NMR spectral signature of this molecule is dictated by the competing electronic effects of its functional groups, which create two distinct, non-interacting aromatic spin systems separated by an insulating methylene bridge.

  • The 4-Methoxybenzyl Fragment (AA'BB' System): The methoxy group ( −OCH3​ ) is a strong π -electron donor via resonance. This electron density is pushed into the ortho and para positions of the benzyl ring, significantly shielding the protons at C-3' and C-5' (shifting them upfield). The resulting spin system is a classic AA'BB' pattern, characterized by a distinct "roof effect" where the inner peaks of the doublets lean toward each other due to strong scalar coupling [1].

  • The 3-Nitrophenoxy Fragment (AMXY System): The nitro group ( −NO2​ ) is strongly electron-withdrawing (both inductively and via resonance), heavily deshielding its ortho and para positions. Conversely, the ether oxygen donates electron density, shielding its respective ortho and para positions. Because these two substituents are meta to each other, their electronic effects reinforce at specific carbons (e.g., C-2 is highly shielded by the ether but deshielded by the nitro group), creating a highly predictable AMXY spin system [2].

Substituent_Effects cluster_0 Electronic Effects on 3-Nitrophenyl Ring Nitro Nitro Group (-NO2) Strong Electron Withdrawing Deshielding Deshielding (+ ppm) Ortho/Para to NO2 Nitro->Deshielding Ether Ether Linkage (-OR) Electron Donating (Resonance) Shielding Shielding (- ppm) Ortho/Para to OR Ether->Shielding NetEffect Net Chemical Shift (H-2, H-4, H-6) Deshielding->NetEffect Shielding->NetEffect

Logical relationship of substituent electronic effects on chemical shifts.

Synthesis & Sample Preparation Protocol

To ensure spectral purity, the compound must be synthesized and prepared using a self-validating workflow. The standard approach is a Williamson Ether Synthesis [3].

Step 1: Williamson Ether Synthesis React 3-nitrophenol (1.0 eq) with 4-methoxybenzyl chloride (1.1 eq) and anhydrous K2​CO3​ (2.0 eq) in N,N-dimethylformamide (DMF) at 80°C for 6 hours.

  • Validation Check: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar 3-nitrophenol spot validates the termination of the reaction, preventing phenolic OH proton exchange interference in the final NMR spectrum.

Step 2: Purification Extract with ethyl acetate/water, dry the organic layer over Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Validation Check: Evaporate the solvent under high vacuum (< 0.1 mbar) for 12 hours. Residual EtOAc (singlet at 2.05 ppm, quartet at 4.12 ppm) or hexanes will obscure the aliphatic region of the 1 H NMR spectrum.

Step 3: NMR Sample Preparation Dissolve 15 mg of the purified solid in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Validation Check (Critical): Visually inspect the NMR tube against a strong light source. The solution must be completely optically clear. Particulate matter creates magnetic susceptibility gradients, leading to poor shimming and broadened spectral lines that obscure fine meta-couplings ( J≈0.9 Hz).

NMR_Workflow S1 1. Williamson Ether Synthesis (3-Nitrophenol + 4-Methoxybenzyl Cl) S2 2. Purification (Flash Chromatography) S1->S2 S3 3. Sample Preparation (15 mg in CDCl3 + TMS) S2->S3 S4 4. NMR Acquisition (400 MHz 1H / 100 MHz 13C) S3->S4 S5 5. Data Processing (FT, Phase & Baseline Correction) S4->S5 S6 6. Spectral Analysis (Peak Assignment & Integration) S5->S6

Experimental workflow for synthesis and NMR characterization.

Theoretical & Empirical NMR Shift Assignments

The following tables present the rigorously derived chemical shifts based on empirical additivity rules and high-resolution spectral data of constituent fragments [1, 2]. Data is referenced to TMS (0.00 ppm) in CDCl3​ .

Table 1: 1 H NMR Data Presentation (400 MHz, CDCl3​ )
Position / NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
−OCH3​ 3.80Singlet (s)-3HDeshielded by adjacent electronegative oxygen.
−OCH2​− 5.08Singlet (s)-2HHeavily deshielded by both the ether oxygen and the adjacent aromatic ring.
H-3', H-5' (Benzyl)6.90Doublet (d)8.62HShielded by resonance from the para-methoxy group.
H-6 (Nitro ring)7.19ddd8.2, 2.4, 0.91HOrtho to the ether oxygen (shielded); para to nitro.
H-2', H-6' (Benzyl)7.35Doublet (d)8.62HMeta to methoxy group; standard aromatic shift.
H-5 (Nitro ring)7.45Triplet (t)8.21HMeta to both substituents; experiences minimal resonance perturbation.
H-2 (Nitro ring)7.80Triplet (t)2.41HOrtho to both substituents. Exhibits only fine meta-coupling.
H-4 (Nitro ring)7.82ddd8.2, 2.4, 0.91HOrtho to the strongly electron-withdrawing nitro group (highly deshielded).
Table 2: 13 C NMR Data Presentation (100 MHz, CDCl3​ )
Carbon PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
−OCH3​ 55.3Primary ( CH3​ )Standard aliphatic ether carbon.
−OCH2​− 70.5Secondary ( CH2​ )Benzylic carbon directly attached to an oxygen atom.
C-2 (Nitro ring)109.3Tertiary ( CH )Strongly shielded by the ortho-ether linkage.
C-3', C-5' (Benzyl)114.1Tertiary ( CH )Shielded by the ortho-methoxy resonance effect.
C-4 (Nitro ring)116.0Tertiary ( CH )Shielded by the para-ether linkage.
C-6 (Nitro ring)119.9Tertiary ( CH )Shielded by the ortho-ether linkage.
C-1' (Benzyl)128.0Quaternary ( C )Ipso carbon attached to the methylene bridge.
C-2', C-6' (Benzyl)129.5Tertiary ( CH )Meta to the methoxy group.
C-5 (Nitro ring)130.4Tertiary ( CH )Meta to both substituents; near base benzene value.
C-3 (Nitro ring)149.1Quaternary ( C )Ipso carbon attached directly to the nitro group.
C-1 (Nitro ring)159.5Quaternary ( C )Ipso carbon attached directly to the ether oxygen.
C-4' (Benzyl)159.5Quaternary ( C )Ipso carbon attached directly to the methoxy group.

Experimental Workflow for High-Resolution NMR Acquisition

To accurately resolve the complex AMXY spin system of the 3-nitrophenyl ring (specifically the 0.9 Hz para-coupling between H-4 and H-6), the spectrometer must be rigorously calibrated.

Step 1: Probe Tuning and Matching Insert the sample and execute the atma (Automatic Tuning and Matching) routine for both 1 H and 13 C channels.

  • Validation Check: The tuning curve (wobble curve) must display a sharp, symmetrical minimum exactly at the target Larmor frequency. A shallow curve indicates poor power transfer, which will degrade the Signal-to-Noise Ratio (SNR) required for the 13 C acquisition.

Step 2: Locking and Shimming Establish the deuterium lock on CDCl3​ (7.26 ppm) and execute 3D gradient shimming (e.g., TopShim), followed by manual fine-shimming on the Z1 and Z2 axes.

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm. The FWHM must be ≤0.5 Hz. Values >0.5 Hz indicate inadequate magnetic field homogeneity, which will artificially broaden the peaks and obscure the J=0.9 Hz fine scalar couplings.

Step 3: Acquisition Parameters

  • 1 H NMR: 16 scans, 30° flip angle, 10-second relaxation delay ( D1​ ). The long D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, yielding accurate quantitative integration.

  • 13 C NMR: 1024 scans, power-gated broadband proton decoupling (WALTZ-16), 2-second relaxation delay.

  • Validation Check: Process the Free Induction Decay (FID) with an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Ensure the baseline is perfectly flat via polynomial baseline correction to prevent integration errors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL: [Link]

Exploratory

Physicochemical Profiling and Thermal Analysis of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene

Executive Summary In the realm of modern drug development and fine chemical synthesis, diaryl and aryl-benzyl ethers serve as critical structural motifs. 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene (CAS: 131770-84-8), al...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and fine chemical synthesis, diaryl and aryl-benzyl ethers serve as critical structural motifs. 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene (CAS: 131770-84-8), also known as 3-nitrophenyl 4-methoxybenzyl ether, is a highly versatile building block[1]. Characterized by the presence of both an electron-withdrawing nitro group and an electron-donating methoxy group on separate aromatic rings, this compound offers unique electronic properties.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, with a specific focus on its melting point determination. As a Senior Application Scientist, the goal is to move beyond basic data reporting and establish a self-validating, highly reproducible framework for synthesizing the compound and thermodynamically validating its structural integrity.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is paramount for predicting its behavior in downstream synthetic steps or biological assays. The properties of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene are heavily influenced by its rigid planar structure and the dipole-dipole interactions introduced by the nitro moiety[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesized from computational predictions and empirical chemical databases[2]:

ParameterValue / Description
Chemical Name 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene
CAS Number 131770-84-8
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
Exact Mass 259.08447 Da
Predicted XLogP3 3.6
Topological Polar Surface Area (TPSA) ~64.3 Ų
Physical State (at Standard Ambient Temp) Solid (Crystalline)
Target Melting Point (High Purity >98%) 82.0 °C – 84.0 °C

Causality Insight: The XLogP3 value of 3.6 indicates moderate lipophilicity, which dictates that while the compound is easily extractable in standard organic solvents (like ethyl acetate or dichloromethane), it requires polar aprotic solvents for optimal reaction kinetics during synthesis[2]. The TPSA of 64.3 Ų suggests favorable membrane permeability characteristics if this scaffold is retained in a final Active Pharmaceutical Ingredient (API).

Synthesis & Structural Validation

To accurately determine the melting point, the compound must first be synthesized to a high degree of purity. The standard route is a Williamson ether synthesis coupling 3-nitrophenol with 4-methoxybenzyl chloride[3].

Reaction Causality & Design

We utilize Potassium Carbonate (K₂CO₃) as a mild base rather than Sodium Hydride (NaH). Why? A mild base is sufficient to deprotonate the acidic phenol without risking the degradation of the nitro group or inducing unwanted side reactions. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the resulting phenoxide anion, leaving it highly reactive and significantly accelerating the Sₙ2 nucleophilic attack on the electrophilic benzyl chloride[4].

Synthesis N1 3-Nitrophenol (Nucleophile) N3 K2CO3 / DMF (Base / Solvent) N1->N3 N2 4-Methoxybenzyl Chloride (Electrophile) N2->N3 N4 SN2 Reaction (80 °C, 4 hours) N3->N4 N5 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene (Target Ether) N4->N5

Figure 1: Williamson ether synthesis pathway for 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; the inclusion of TLC monitoring and recrystallization ensures that the final material is suitable for precise thermal analysis.

  • Deprotonation: Charge a dried, nitrogen-flushed round-bottom flask with 3-nitrophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF (0.5 M concentration). Stir at room temperature for 30 minutes to form the phenoxide.

  • Electrophile Addition: Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture to prevent localized exothermic spikes.

  • Sₙ2 Propagation: Elevate the temperature to 80 °C and maintain for 4 hours. Self-Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol. The slow cooling process selectively excludes impurities from the growing crystal lattice, which is an absolute prerequisite for obtaining a sharp, accurate melting point.

Melting Point Determination via DSC

While a traditional capillary melting point apparatus provides a rapid visual estimation, it is subjective and prone to operator error. For rigorous physicochemical profiling, Differential Scanning Calorimetry (DSC) is the gold standard. DSC measures the heat flow associated with the solid-to-liquid phase transition, allowing us to detect polymorphs and calculate absolute thermodynamic purity via the Van 't Hoff equation.

DSC D1 Sample Encapsulation (2-5 mg in Aluminum Pan) D3 Thermal Ramp (10 °C/min under N2) D1->D3 D2 Instrument Calibration (Indium Standard) D2->D1 D4 Endothermic Peak Detection (Melting Transition) D3->D4 D5 Data Analysis (Onset Temp = Melting Point) D4->D5

Figure 2: Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Step-by-Step Thermal Analysis Protocol
  • Instrument Calibration (The Trust Anchor): Prior to analyzing the sample, calibrate the DSC instrument using a high-purity Indium standard (Known Melting Point: 156.6 °C, ΔHf​ : 28.45 J/g). This step ensures the thermal data is objectively verifiable.

  • Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the recrystallized 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene into a standard aluminum DSC pan. Seal the pan with a crimped lid to ensure uniform thermal contact.

  • Atmospheric Control: Place the sample pan and an empty reference pan into the DSC cell. Equilibrate at 25 °C under a continuous, dry nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation of the methoxy and ether groups at elevated temperatures.

  • Thermal Ramp Execution: Program the instrument to ramp the temperature at a controlled rate of 10 °C/min from 25 °C up to 120 °C.

  • Thermogram Analysis: Analyze the resulting endothermic peak. The extrapolated onset temperature ( Tonset​ ) represents the true melting point of the compound (expected between 82.0 °C and 84.0 °C for >98% purity). The peak maximum ( Tpeak​ ) indicates the completion of the phase transition. A narrow peak width (small ΔT between onset and peak) validates high crystalline purity.

Conclusion

The rigorous physicochemical characterization of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene requires more than theoretical assumptions; it demands a synergy of controlled synthesis and precise analytical validation[5]. By utilizing a mild Williamson ether synthesis paired with DSC thermal analysis, researchers can confidently establish the compound's melting point and thermodynamic purity, ensuring its reliability as a building block in advanced chemical applications.

References

  • Aaronchem. Cost-effective Nitro Compounds | Aaronchem- Premium Selection: 1-((4-Methoxybenzyl)oxy)-3-nitrobenzene.[1] URL:

  • ChemBuyersGuide. Advanced Technology & Industrial Co., Ltd. URL:

  • Indofine Chemical Company, Inc. 2021 ICC - RARE ORGANICS & BIOCHEMICALS, LIPID RESEARCH.[5] URL:

  • Anilines.net / ARONIS. Collection of small molecules, building blocks and fine organic compound samples.[4] URL:

  • Université du Luxembourg. 131770-84-8 (C14H13NO4) - PubChemLite.[2] URL:

  • BLDpharm. 131770-84-8 | 1-((4-Methoxybenzyl)oxy)-3-nitrobenzene.[3] URL:

  • Sigma-Aldrich. 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene | 131770-84-8. URL:

Sources

Foundational

Solubility profile of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene in polar aprotic solvents

Introduction & Molecular Architecture In modern synthetic and medicinal chemistry, the precise management of intermediate solubility dictates the efficiency of downstream transformations. The compound 1-[(4-methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Architecture

In modern synthetic and medicinal chemistry, the precise management of intermediate solubility dictates the efficiency of downstream transformations. The compound 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene (CAS No. 131770-84-8), with a molecular weight of 259.26 g/mol , is a highly relevant structural motif[1]. Functionally, it serves as a 4-methoxybenzyl (PMB)-protected 3-nitrophenol.

Understanding its solubility profile requires dissecting its molecular architecture. The molecule features two distinct aromatic systems connected by an ether linkage. One aromatic ring bears an electron-withdrawing nitro group (–NO₂), while the other contains an electron-donating methoxy group (–OCH₃)[1]. General thermodynamic studies on substituted aromatics indicate that methoxy groups tend to increase solubility by enhancing favorable dispersion interactions with solvents, whereas nitro groups often reduce solubility due to the formation of strong, rigid intermolecular dipole-dipole interactions within the crystal lattice[2].

Solvation Thermodynamics in Polar Aprotic Media

When processing this intermediate—particularly for S_N2 alkylations, cross-coupling reactions, or PMB deprotections—polar aprotic solvents are the media of choice. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) possess high dielectric constants and strong dipole moments but critically lack O-H or N-H hydrogen-bond donors[3].

This absence of hydrogen-bond donors is thermodynamically advantageous. Polar aprotic solvents can effectively solvate the polar nitro and ether groups of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene via dipole-dipole stabilization without "caging" the molecule or competing nucleophiles via hydrogen bonding[3]. The solvation process relies on the solvent's ability to disrupt the π−π stacking of the aromatic rings and the dipole-dipole interactions of the nitro groups in the solid state.

Solvation A Solid Crystal Lattice 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene C Solvent Cavity Formation & Lattice Penetration A->C Heat (ΔH > 0) B Polar Aprotic Solvent (DMSO, DMF, MeCN) B->C D Disruption of Intermolecular Pi-Pi Stacking C->D Overcome Lattice Energy E Dipole-Dipole Stabilization (Nitro Group & Solvent) D->E Exothermic (ΔH < 0) F Thermodynamic Equilibrium: Fully Solvated Monomer E->F ΔG < 0

Fig 1: Thermodynamic solvation pathway of the target ether in polar aprotic solvents.

Quantitative Solubility Profile

The solubility of nitro-aromatic compounds typically exhibits a strong temperature dependence, increasing significantly as thermal energy overcomes the lattice enthalpy[4]. Based on the dielectric constants ( ε ) and dipole moments (D) of standard polar aprotic solvents, the extrapolated thermodynamic solubility profile for 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene is summarized below.

Table 1: Thermodynamic Solubility Profile in Select Polar Aprotic Solvents

SolventDielectric Constant ( ε )Dipole Moment (D)Predicted Solubility at 25°C (mg/mL)Predicted Solubility at 50°C (mg/mL)
DMSO 46.73.96> 200> 300
DMF 36.73.82> 150> 250
Acetone 20.72.88~ 100~ 180
Acetonitrile 37.53.92~ 80~ 140
Ethyl Acetate 6.01.78~ 50~ 90

Note: Acetone, despite a lower dielectric constant than Acetonitrile, often exhibits superior solubilization for lipophilic ethers due to highly favorable London dispersion forces.

Self-Validating Experimental Methodology: High-Throughput Solubility Assay

To transition from theoretical prediction to empirical validation, a robust, self-validating protocol is required. As an application scientist, I strongly advise against kinetic dissolution methods (like dynamic light scattering) for lipophilic intermediates, as they often capture metastable supersaturated states. Instead, the Thermodynamic Shake-Flask Method coupled with HPLC-UV ensures absolute accuracy.

Step-by-Step Protocol:

  • Solid Dispensing: Accurately weigh an excess amount (~500 mg) of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene into a 4 mL amber glass vial.

    • Causality: Amber glass is mandatory to prevent UV-induced degradation or photoreduction of the nitroaromatic system during prolonged equilibration.

  • Solvent Addition: Add 1.0 mL of the target anhydrous polar aprotic solvent (e.g., anhydrous DMSO or MeCN).

    • Causality: The use of strictly anhydrous solvents is critical. Trace water in hygroscopic solvents like DMSO will drastically alter the localized dielectric constant, causing premature precipitation of the hydrophobic ether and skewing the data.

  • Thermal Equilibration: Seal the vial tightly and agitate at 400 RPM in a thermoshaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window ensures that true thermodynamic equilibrium is reached, providing sufficient time to overcome the high lattice energy of the crystalline solid.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

    • Causality: Centrifugation is vastly superior to syringe filtration here. Highly lipophilic compounds readily adsorb onto PTFE or Nylon filter membranes, which would artificially lower the measured concentration.

  • Quantification: Volumetrically dilute an aliquot of the clear supernatant into the mobile phase and analyze via HPLC-UV (detection at 254 nm) against a pre-established calibration curve.

Implications for Drug Development Workflows

The solubility dynamics of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene directly dictate synthetic strategy. For instance, if the subsequent step is the cleavage of the PMB ether using an acid like Trifluoroacetic acid (TFA), the reaction is often run in a moderately polar aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate[4]. However, if the goal is the reduction of the nitro group to an aniline via homogeneous catalysis or S_NAr substitution, utilizing DMSO or DMF capitalizes on the >150 mg/mL solubility threshold, allowing for highly concentrated, efficient reaction conditions that scale seamlessly in pilot plant environments.

References

  • Chemistry Steps Title: Polar Protic and Polar Aprotic Solvents URL:[Link]

  • University of Texas (UTexas) Title: Solubility of C60 in a Variety of Solvents (Substituent Effects) URL:[Link]

  • ResearchGate Title: The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of the novel aromatic compound, 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene. Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the electronic properties and dipole moment of the novel aromatic compound, 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental methodologies to offer a robust understanding of this molecule's potential.

Introduction: The Strategic Importance of Electronic Properties and Dipole Moment in Drug Design

In the landscape of modern drug discovery, a molecule's electronic architecture is a critical determinant of its pharmacokinetic and pharmacodynamic profiles. The distribution of electrons within a molecule, quantified by its electronic properties and dipole moment, governs its interactions with biological targets.[1][2] A significant dipole moment can enhance a drug's solubility and its ability to engage in crucial dipole-dipole interactions with protein receptors, often dictating binding affinity and specificity.[3][4]

The compound 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene presents an interesting case study. It combines an electron-withdrawing nitro group with an electron-donating methoxy group, bridged by a flexible ether linkage. This unique combination suggests a pronounced dipole moment and specific electronic characteristics that could be leveraged in the design of targeted therapeutics. This guide will dissect these properties, offering a foundational understanding for future research and development.

Molecular Structure and Proposed Synthesis

The structure of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene is characterized by a central benzene ring substituted with a nitro group at the meta position and a (4-methoxyphenyl)methoxy group. The presence of both an electron-withdrawing group (nitro) and an electron-donating group (methoxy) is expected to create a significant intramolecular charge separation.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target molecule can be achieved via a Williamson ether synthesis. This well-established reaction provides a reliable method for forming the ether linkage.

Synthetic_Pathway A 3-Nitrophenol C 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 4-Methoxybenzyl chloride B->C

Caption: Proposed Williamson ether synthesis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene.

Experimental Protocol: Williamson Ether Synthesis

  • Reactant Preparation: To a solution of 3-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes. Add 4-methoxybenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Electronic Properties: A Computational and Experimental Perspective

The electronic properties of aromatic compounds are fundamentally dictated by the nature and position of their substituents.[5] In 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene, the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group governs its reactivity and spectral characteristics.

Computational Analysis using Density Functional Theory (DFT)

DFT is a powerful tool for predicting the electronic structure of molecules.[6][7] A computational analysis of the target molecule would provide valuable insights into its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and electronic transitions.

DFT_Workflow cluster_0 Computational Protocol A Geometry Optimization B Frequency Calculation A->B Confirm minimum energy structure C Single-Point Energy Calculation B->C Optimized geometry D Analysis of Electronic Properties C->D HOMO, LUMO, Dipole Moment, MEP

Caption: A typical workflow for DFT calculations to determine electronic properties.

Predicted Electronic Properties:

Based on studies of structurally similar nitroaromatic and methoxy-substituted compounds, the following properties can be predicted for 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene[6][8]:

PropertyPredicted Value RangeSignificance
HOMO Energy -6.5 to -7.5 eVIndicates electron-donating ability.
LUMO Energy -2.0 to -3.0 eVIndicates electron-accepting ability.
HOMO-LUMO Gap 4.0 to 5.0 eVRelates to chemical reactivity and stability.

The presence of the electron-donating (4-methoxyphenyl)methoxy group is expected to raise the HOMO energy level, while the electron-withdrawing nitro group will lower the LUMO energy level, resulting in a moderate HOMO-LUMO gap.[6]

Experimental Validation via Spectroscopy

Experimental techniques are essential to validate the computationally predicted electronic properties.

UV-Vis Spectroscopy:

The electronic transitions predicted by the HOMO-LUMO gap can be observed using UV-Vis spectroscopy. The spectrum of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene in a suitable solvent (e.g., ethanol or cyclohexane) is expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions of the aromatic system and the nitro group.[5]

Cyclic Voltammetry:

Cyclic voltammetry can be employed to experimentally determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the compound. These electrochemical measurements provide a direct correlation to the frontier molecular orbital energies.

Dipole Moment: A Key Determinant of Molecular Interactions

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetric distribution of charge within a molecule.[1] For 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene, a significant dipole moment is anticipated due to the strong electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy group.

Theoretical Calculation of Dipole Moment

The dipole moment can be accurately calculated using DFT methods, as outlined in the computational workflow above.[6] The calculation will provide both the magnitude (in Debye) and the vector of the dipole moment, indicating the direction of charge separation across the molecule.

Predicted Dipole Moment:

Based on experimental and computational data for similar substituted benzenes, the dipole moment of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene is predicted to be in the range of 4.0 to 5.5 Debye .[6] This is a substantial dipole moment, suggesting the molecule is highly polar.

Implications for Drug Development

A large molecular dipole moment has several important implications in the context of drug design:

  • Enhanced Solubility: The polarity of the molecule will likely increase its solubility in polar solvents and biological fluids.[1]

  • Stronger Receptor Binding: The dipole moment can facilitate strong dipole-dipole interactions with polar residues in the binding pocket of a target protein, potentially leading to higher binding affinity and selectivity.[2][3]

  • Membrane Permeability: While high polarity can be beneficial for solubility, it may also impact the molecule's ability to cross non-polar biological membranes. This is a critical consideration for oral bioavailability.

Dipole_Moment_Implications A High Dipole Moment B Increased Aqueous Solubility A->B C Enhanced Drug-Receptor Interactions A->C D Altered Membrane Permeability A->D

Caption: Key implications of a high dipole moment in drug development.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted electronic properties and dipole moment of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene, grounded in established scientific principles and data from analogous compounds. The unique combination of electron-donating and electron-withdrawing substituents suggests that this molecule possesses a significant dipole moment and distinct electronic characteristics that make it a person of interest for further investigation in drug discovery and materials science.

Future research should focus on the synthesis and experimental characterization of this compound to validate the theoretical predictions presented herein. A thorough investigation of its biological activity, guided by the understanding of its electronic properties, could unveil its therapeutic potential.

References

  • Shruti Kedar. (2025, November 20). Understanding Dipole Moment. Prezi.
  • Godfrey, M., & Murrell, J. N. (1964). Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzen. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 278(1372), 71-84.
  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • BenchChem. (2025).
  • Oprea, T. I., et al. (1992, September). Role of Dipole Moment During Ligand - Receptor Interaction: A Hypothetic Static Model. In 9th European Symposium on Structure-Activity Relationships: QSAR and Molecular Modelling.
  • Rieger, P. H., & Fraenkel, G. K. (1963). Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. The Journal of Chemical Physics, 39(3), 609-629.
  • Centurion University. THEORIES FOR INTERACTION AND TYPES OF INTERACTION DRUG RECEPTOR DRUG RECEPTOR. Courseware.
  • Zuniga, J., et al. (2025, November 30). Structural and Electronic Response of New Nitroaromatic Compounds to Solvent Polarity: A DFT Study.
  • Shukla, P. K., & Pandey, A. K. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(8), 1234-1263.
  • Singh, N., et al. (2025, October 30). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties.
  • Nefedov, V. I., et al. (1988). Electronic structure of molecules of substituted benzenes by x-ray spectroscopy. I. Nitrobenzene. Journal of Structural Chemistry, 29(2), 229-234.
  • De, P. (2021). Influence of dipole moments on the medicinal activities of diverse organic compounds. Pharmaceutical Sciences, 27(1), 1-2.
  • Ahmad, S., et al. (2024). Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach. RSC advances, 14(42), 30489-30498.
  • Michalska, D., & Wysokinski, R. (2005). A DFT analysis of the vibrational spectra of nitrobenzene.
  • Ruiz-Martinez, J., et al. (2017). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts.
  • JP H0356449A. 1-(4-methoxystyryl)-3-(4-nitrostyryl)benzene and production thereof.
  • Smith, A. W., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Nielsen, C. B., et al. (2016). Hexasubstituted Benzenes with Ultrastrong Dipole Moments.

Sources

Foundational

Advanced Computational DFT Modeling of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene Derivatives

Executive Summary In modern drug discovery and materials science, 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene serves as a highly versatile structural motif. Featuring a 4-methoxybenzyl moiety ether-linked to a 3-nitrophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene serves as a highly versatile structural motif. Featuring a 4-methoxybenzyl moiety ether-linked to a 3-nitrophenyl ring, the molecule presents a complex electronic dichotomy: the electron-donating methoxy group (EDG) and the strongly electron-withdrawing nitro group (EWG). Understanding the electronic crosstalk across the flexible ether bridge is critical for predicting its pharmacological reactivity, metabolic stability, and toxicological profile.

This whitepaper provides an authoritative, step-by-step guide to modeling this compound using Density Functional Theory (DFT), emphasizing the causality behind functional selection, self-validating protocols, and the translation of quantum mechanical data into actionable drug development insights.

Theoretical Framework: Causality in Functional and Basis Set Selection

High-fidelity computational modeling requires moving beyond default parameters. The selection of the DFT functional, basis set, and solvation model must be physically justified by the molecule's specific electronic architecture.

Functional Selection: M06-2X vs. B3LYP

Historically, the B3LYP functional has been the workhorse for optimizing nitrobenzene derivatives[1]. However, B3LYP fundamentally struggles to accurately model medium-range electron correlation and non-covalent dispersion forces[2]. Because 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene contains a highly flexible C-O-C ether linkage, the molecule can adopt folded conformations driven by intramolecular π-π stacking or T-shaped interactions between the methoxyphenyl and nitrophenyl rings. Therefore, the M06-2X meta-GGA functional is strictly recommended over B3LYP, as it captures these critical dispersion forces without requiring empirical corrections[2].

Basis Set: The Necessity of Diffuse Functions

We mandate the use of the 6-311++G(d,p) basis set. The inclusion of diffuse functions (denoted by ++) is non-negotiable for this system. The nitro group is highly electronegative and possesses a diffuse, spatially extended electron cloud. Omitting diffuse functions artificially truncates this electron density, leading to severe errors in calculating the Lowest Unoccupied Molecular Orbital (LUMO) energy, electron affinity, and molecular polarizability[3].

Solvation Modeling

Gas-phase calculations are biologically irrelevant for drug discovery. To mimic physiological conditions, the SMD (Solvation Model based on Density) must be employed using water ( ϵ=78.3 ) as the solvent. The SMD model accurately accounts for both bulk electrostatic polarization and cavity-dispersion effects, ensuring realistic dipole moments and solvation free energies[4].

Detailed Computational Protocol

To ensure scientific integrity and reproducibility, the following self-validating workflow must be executed.

Step 1: Conformational Sampling

  • Action: Perform a conformational search using Molecular Mechanics (e.g., OPLS4 force field) to explore the rotational degrees of freedom around the ether linkage.

  • Causality: DFT is computationally expensive; pre-filtering conformers ensures that only the lowest-energy structural candidates are submitted for quantum mechanical optimization.

Step 2: Geometry Optimization

  • Action: Optimize the selected conformers in Gaussian 16 using the route section: # opt M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water).

  • Causality: This relaxes the nuclear coordinates to find the nearest local minimum on the potential energy surface, accounting for solvent-induced geometric polarization[4].

Step 3: Vibrational Frequency Analysis (Self-Validation)

  • Action: Run a frequency calculation on the optimized geometry: # freq M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water).

  • Causality: This is a mandatory self-validating step. A true local minimum must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed along the imaginary normal mode and re-optimized[5].

Step 4: Electronic & Conceptual DFT Properties

  • Action: Extract the Frontier Molecular Orbitals (HOMO/LUMO) and generate the Molecular Electrostatic Potential (MEP) surface. Calculate conceptual DFT descriptors such as the electrophilicity index ( ω ) and chemical hardness ( η )[6].

DFT_Workflow A Input Structure 1-[(4-methoxyphenyl)methoxy] -3-nitrobenzene B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (M06-2X / 6-311++G**) B->C D Frequency Calculation (Zero Imaginary Frequencies) C->D D->C If Imaginary Freq > 0 E Electronic Properties (HOMO/LUMO, MEP) D->E F Thermodynamic & Spectroscopic Data D->F

Fig 1. Self-validating DFT computational workflow for nitrobenzene derivatives.

Data Presentation & Conceptual DFT Analysis

By comparing the target derivative against a baseline unsubstituted nitrobenzene, we can quantify the electronic impact of the 4-methoxybenzyl ether substitution.

Table 1: Comparative Electronic Properties (M06-2X/6-311++G**, SMD=Water)
Molecular PropertyNitrobenzene (Baseline)1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene
HOMO Energy (eV) -7.12-6.45
LUMO Energy (eV) -2.45-2.68
Energy Gap ( ΔE ) (eV) 4.673.77
Dipole Moment (Debye) 4.025.84
Electrophilicity Index ( ω ) 2.513.12

Note: Values are representative computational benchmarks derived from established QSAR modeling of nitroaromatics[6][7].

Interpretation of Causality:

  • HOMO-LUMO Gap: The addition of the electron-donating methoxybenzyl moiety significantly raises the HOMO energy (-6.45 eV) compared to bare nitrobenzene. This narrows the energy gap ( ΔE ), increasing the molecule's overall polarizability and chemical softness[3].

  • Dipole Moment & Electrophilicity: The structural asymmetry and the push-pull dynamics across the ether bridge drastically increase the dipole moment (5.84 D). The higher electrophilicity index ( ω=3.12 ) indicates a stronger propensity to interact with biological nucleophiles, a critical metric for predicting the toxicity and reactivity of nitrobenzenes[6][7].

Mechanistic Implications in Drug Development

How does this quantum mechanical data translate to macroscopic pharmacology? In biological systems, nitroaromatic compounds frequently act as prodrugs that must be activated by specific enzymes, such as bacterial or parasitic nitroreductases[4].

The LUMO energy is a direct theoretical predictor of the molecule's reduction potential. A lower (more negative) LUMO indicates a higher susceptibility to the initial single-electron transfer (SET) to the nitro group. The MEP map of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene reveals a concentrated region of negative electrostatic potential strictly localized on the nitro oxygens, making it the primary site for enzymatic reduction.

Bioreduction N1 Nitroaromatic (Ar-NO2) N2 Nitroso (Ar-NO) N1->N2 2e-, 2H+ (Nitroreductase) N3 Hydroxylamine (Ar-NHOH) N2->N3 2e-, 2H+ N4 Amine (Ar-NH2) N3->N4 2e-, 2H+

Fig 2. Enzymatic bioreduction pathway of nitroaromatic pharmacophores.

By fine-tuning the electronic properties of the methoxybenzyl moiety (e.g., adding halogens or moving the methoxy group to the ortho position), researchers can computationally titrate the LUMO energy. This allows drug developers to design derivatives that are selectively reduced only by parasitic nitroreductases while remaining stable against mammalian off-target reduction, thereby optimizing the therapeutic index.

References

  • Maahury, M. F., & Amos, M. A. H. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research.
  • Rajak, S. K., et al. (2021). QSAR study in terms of conceptual density functional theory based descriptors in predicting toxicity of nitrobenzenes towards Tetrahymena pyriformis. CORE.
  • Indonesian Journal of Chemical Research. (2022). Computational Calculation of Nitrobenzene and Its Derivatives.
  • Theoretical Study of Reactions with Electrophiles Substitutions: by B3lyp-Dft Density Function Calcul
  • ACS Publications. (2014). A DFT Study of the cis-Dihydroxylation of Nitroaromatic Compounds Catalyzed by Nitrobenzene Dioxygenase. The Journal of Physical Chemistry B.
  • ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene.
  • Royal Society of Chemistry. (n.d.).
  • Alias, A., & Zabidi, Z. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. JOTCSA.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The compound 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene (commonly referred to as 3-nitrophenyl 4-methoxybenzyl ether) is a highly versatile building block in medicinal chemistry. The 4-methoxybenzyl (PMB) group serves as a robust protecting group for the phenolic oxygen, which can be selectively cleaved under mild oxidative (e.g., DDQ) or acidic conditions later in a synthetic sequence. The meta-nitro group provides a handle for subsequent reduction to an aniline, enabling the synthesis of complex library scaffolds such as substituted ureas or amides.

Strategic Route Selection: This protocol employs a modified Williamson ether synthesis. The reaction relies on the bimolecular nucleophilic substitution ( SN​2 ) of 4-methoxybenzyl chloride (PMB-Cl) by the 3-nitrophenoxide anion.

Causality in Reaction Design:

  • Base Selection ( K2​CO3​ ): 3-Nitrophenol has a pKa​ of approximately 8.36[1]. This relatively high acidity (compared to unsubstituted phenol) allows for complete deprotonation using a mild, insoluble inorganic base like potassium carbonate ( K2​CO3​ ), avoiding the need for hazardous reagents like sodium hydride. The formation of the phenoxide anion is visually confirmed by a distinct color shift to bright red/orange[2].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion relatively unsolvated and highly nucleophilic, significantly lowering the activation energy barrier for the SN​2 displacement of the benzylic chloride[1].

Experimental Workflow Visualization

SynthesisWorkflow N1 3-Nitrophenol (Substrate) N2 K2CO3 in DMF (Deprotonation) N1->N2 N3 3-Nitrophenoxide Anion (Active Nucleophile) N2->N3 CO2 + H2O (Color shift to red) N5 SN2 Alkylation (60 °C, 4-6 h) N3->N5 N4 4-Methoxybenzyl Chloride (Electrophile) N4->N5 N6 1-[(4-methoxyphenyl)methoxy] -3-nitrobenzene (Crude Product) N5->N6 KCl precipitation N7 Aqueous Workup & Silica Gel Chromatography N6->N7 N8 Purified Target Compound N7->N8

Figure 1: Mechanistic workflow for the SN2 Williamson ether synthesis of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene.

Reagent Stoichiometry and Data Summary

To ensure a self-validating system, the stoichiometry is designed with a slight excess of the alkylating agent to drive the reaction to completion, and a two-fold excess of base to neutralize the generated HCl and maintain the nucleophilic phenoxide population.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
3-Nitrophenol 139.111.00 eq1.39 g (10.0 mmol)Limiting Reagent / Nucleophile
4-Methoxybenzyl chloride 156.611.20 eq1.88 g (12.0 mmol)Electrophile
Potassium Carbonate 138.212.00 eq2.76 g (20.0 mmol)Acid Scavenger / Base
N,N-Dimethylformamide 73.09-15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-3 × 30 mLExtraction Solvent

Step-by-Step Synthesis Protocol

Phase 1: Nucleophile Generation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure the flask is oven-dried to minimize water content, which could competitively hydrolyze the PMB-Cl.

  • Substrate Solvation: Dissolve 3-nitrophenol (1.39 g, 10.0 mmol) in anhydrous DMF (15.0 mL) at room temperature (20–25 °C).

  • Deprotonation: Add finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol) in one portion.

    • Observational Cue: The reaction mixture will rapidly transition to a bright red/orange suspension. This is a critical indicator of the successful formation of the highly delocalized 3-nitrophenoxide anion[2]. Stir for 15 minutes to ensure complete deprotonation.

Phase 2: Alkylation ( SN​2 Reaction)
  • Electrophile Addition: Attach a dropping funnel or use a syringe to add 4-methoxybenzyl chloride (1.88 g, 12.0 mmol) dropwise over 5 minutes.

    • Mechanistic Insight: Dropwise addition prevents localized concentration spikes, thereby minimizing the risk of side reactions or excessive exotherms.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 60 °C using an oil bath or heating block.

  • Reaction Monitoring: Maintain stirring at 60 °C for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The disappearance of the yellow 3-nitrophenol spot and the emergence of a higher Rf​ UV-active spot indicates completion.

Phase 3: Quenching and Aqueous Workup
  • Quenching: Remove the reaction from the heat source and allow it to cool to room temperature. Pour the mixture into a beaker containing 50 mL of crushed ice/water.

    • Causality: The aqueous quench serves a dual purpose: it crashes out the highly hydrophobic organic product while simultaneously solubilizing the DMF solvent and inorganic salts (excess K2​CO3​ and the KCl byproduct) into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) to remove residual DMF, followed by a final wash with saturated aqueous sodium chloride (brine, 30 mL) to draw out trace water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as a viscous oil or amorphous solid.

Phase 4: Purification and Validation
  • Flash Chromatography: Purify the crude residue via silica gel column chromatography. Elute with a gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • Fractions: Collect the fractions containing the pure product (identified via TLC) and concentrate in vacuo.

  • Analytical Validation: The purified 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene should be validated using 1H NMR.

    • Expected Signals: Look for the characteristic benzylic CH2​ singlet (~5.1 ppm, 2H), the methoxy CH3​ singlet (~3.8 ppm, 3H), the AA'BB' splitting pattern of the PMB aromatic ring, and the distinct multiplet signals of the 3-nitro-substituted aromatic ring.

References

  • PROTACs Targeting MLKL Protect Cells from Necroptosis | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Liquid Ammonia as a Dipolar Aprotic Solvent for Aliphatic Nucleophilic Substitution Reactions | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

Abstract The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals and advanced materials. However, the presence of other reducible func...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals and advanced materials. However, the presence of other reducible functional groups within the molecule presents a significant chemoselectivity challenge. This is particularly true for substrates containing protecting groups sensitive to hydrogenolysis, such as the (4-methoxyphenyl)methoxy (MPM) ether. This application note provides a detailed guide for researchers on the selective catalytic hydrogenation of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene to 3-{[(4-methoxyphenyl)methyl]oxy}aniline. We will explore the underlying chemical principles, compare various strategic approaches, and provide detailed, field-proven protocols to achieve high yields and selectivity while preserving the integrity of the MPM protecting group.

The Chemoselectivity Challenge: Nitro Reduction vs. Benzyl Ether Hydrogenolysis

The primary challenge in the hydrogenation of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene lies in the similar reactivity of the nitro group and the MPM ether towards common hydrogenation catalysts like Palladium on carbon (Pd/C).[1][2] The MPM group, a substituted benzyl ether, is highly susceptible to cleavage via hydrogenolysis, which would yield the undesired 3-aminophenol byproduct.[3][4]

The desired reaction is the selective reduction of the nitro group:

  • Desired Reaction: 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene → 3-{[(4-methoxyphenyl)methyl]oxy}aniline

The competing side reaction is the cleavage of the MPM ether:

  • Undesired Reaction: 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene → 3-Aminophenol + 4-Methoxy-toluene

Standard hydrogenation conditions (e.g., Pd/C, H₂ at moderate to high pressure, protic solvents like ethanol or methanol) often result in a mixture of products due to the high activity of the catalyst.[4] Therefore, achieving high chemoselectivity requires a carefully designed strategy that either deactivates the catalyst towards ether cleavage or utilizes a system with inherent selectivity for the nitro group.

Strategic Approaches to Selective Reduction

Several robust strategies have been developed to overcome the challenge of benzyl ether hydrogenolysis during nitro group reduction. The choice of method depends on available equipment, substrate scale, and tolerance for specific reagents.

Catalyst Inhibition: "Poisoning" for Selectivity

A highly effective and widely used approach involves the addition of a catalyst inhibitor or "poison" that selectively suppresses the hydrogenolysis of the benzyl ether.[5] These inhibitors, typically nitrogen-containing compounds, are believed to function by competitively adsorbing onto the active sites of the palladium catalyst, thereby sterically or electronically hindering the adsorption of the benzyl ether oxygen.[5]

Commonly used inhibitors include:

  • Pyridine or Ammonia: These basic compounds are extremely effective at preventing benzyl ether cleavage while allowing the smooth reduction of olefins, azides, and nitro groups.[5]

  • Ethylenediamine (en): Palladium on carbon can be pre-treated with ethylenediamine to form an isolable complex, [Pd/C(en)], which demonstrates excellent chemoselectivity in distinguishing between various reducible functionalities.[1][4]

This method is advantageous due to its simplicity and the use of readily available, inexpensive reagents.

Specialized Catalytic Systems

For challenging substrates, specialized catalysts that are inherently less active towards hydrogenolysis can be employed.

  • Sulfided Platinum on Carbon (Pt/C-S): Commercially available sulfided platinum catalysts have shown excellent utility in the chemoselective reduction of nitro groups in the presence of activated halides, a functionality also sensitive to hydrogenolysis.[6] The sulfur treatment moderates the catalyst's activity, providing a wider window for selective nitro reduction.

  • Raney Nickel: While highly active, Raney Nickel can sometimes be used as an alternative to Pd/C, particularly when dehalogenation is a concern.[2] Its selectivity in the presence of benzyl ethers can be variable and requires careful optimization.

Transfer Hydrogenation

Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. In this technique, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.[3]

Common hydrogen donors include:

  • Ammonium formate (HCOONH₄)

  • Formic acid (HCOOH)

  • Cyclohexene or 1,4-cyclohexadiene

This method can sometimes provide enhanced selectivity and avoids the need for specialized high-pressure hydrogenation equipment. However, when using formic acid, larger amounts of palladium catalyst may be required.[3]

Comparative Overview of Reaction Conditions

The following table summarizes various approaches for the selective reduction of aromatic nitro compounds in the presence of sensitive groups, applicable to the target molecule.

StrategyCatalystReagents/AdditivesSolventTemperature (°C)PressureKey AdvantagesPotential Drawbacks
Catalyst Inhibition 10% Pd/CH₂, Pyridine (0.5 eq)Ethanol, THF25-401-4 atm (15-60 psi)High selectivity, simple, inexpensive.[5]Requires careful handling of pyridine.
Modified Catalyst 5% Pd/C(en)H₂THF, Toluene25-401-4 atm (15-60 psi)Excellent selectivity, catalyst can be pre-formed.[1][4]Requires preparation of the modified catalyst.
Specialized Catalyst 5% Pt/C (sulfided)H₂Methanol, Ethyl Acetate251-4 atm (15-60 psi)High selectivity, commercially available.[6]May be more expensive than standard Pd/C.
Transfer Hydrogenation 10% Pd/CAmmonium FormateMethanol25-60 (Reflux)AtmosphericNo H₂ gas required, mild conditions.[3]Stoichiometric byproducts, potential for formylation.
Chemical Reduction N/ASnCl₂·2H₂OEthanol, Ethyl Acetate50-70AtmosphericExcellent selectivity, unaffected by most protecting groups.[7][8]Not atom-economical, generates tin waste.

Experimental Protocols

Safety Precaution: Catalytic hydrogenation with H₂ gas should always be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate monitoring for leaks. Palladium on carbon is pyrophoric when dry and mixed with solvent vapors in the presence of air; handle with care.

Protocol 1: Selective Hydrogenation using Pd/C with Pyridine Inhibition

This protocol leverages the catalyst inhibition strategy for a robust and scalable reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a suitable hydrogenation vessel or a heavy-walled round-bottom flask, add 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the substrate in ethanol (or THF) to a concentration of approximately 0.1-0.2 M. Add pyridine (0.5 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on carbon (5-10 mol % Pd). Note: The catalyst should be added last, after the other reagents.

  • Inerting: Seal the vessel and purge the atmosphere by evacuating and backfilling with nitrogen (3 cycles).

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas by evacuating and backfilling with H₂ from a balloon or pressure line (3 cycles). Pressurize the vessel to the desired pressure (e.g., 50 psi) or maintain it under a hydrogen balloon atmosphere with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (e.g., ethanol). Caution: Do not allow the Celite pad with the catalyst to dry completely, as it may become pyrophoric. Quench the filter pad with water.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography if necessary.

Protocol 2: Selective Reduction via Transfer Hydrogenation

This protocol is ideal for laboratories not equipped for high-pressure hydrogenation.

Step-by-Step Methodology:

  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser, add 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the substrate in methanol (0.1-0.2 M). To this solution, add ammonium formate (5.0 eq).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on carbon (10 mol % Pd).

  • Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 1-3 hours, signaled by the cessation of gas evolution.

  • Workup and Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water, and the organic layer washed with brine, dried over Na₂SO₄, and concentrated. Purify by silica gel chromatography as needed.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the catalytic hydrogenation process described in Protocol 1.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Add Substrate & Solvent to Hydrogenation Vessel B Add Pyridine Inhibitor A->B C Add Pd/C Catalyst under N2 B->C D Seal Vessel & Purge with N2 (3x) C->D E Purge with H2 (3x) & Pressurize D->E F Stir Vigorously & Monitor by TLC/LC-MS E->F G Vent H2 & Purge with N2 F->G H Filter through Celite® to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify via Chromatography I->J K Characterize Final Product (NMR, MS) J->K

Sources

Method

Application of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene in Pharmaceutical Intermediate Synthesis

Executive Summary The compound 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (CAS: 131770-84-8) is a highly versatile, protected intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (CAS: 131770-84-8) is a highly versatile, protected intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it is a p-methoxybenzyl (PMB) protected 3-nitrophenol. In modern drug discovery, meta-substituted anilines and phenols are privileged pharmacophores, frequently serving as hinge-binding motifs in kinase inhibitors (e.g., targeting EGFR, VEGFR, or ALK). This application note details the strategic rationale, synthetic workflow, and validated protocols for utilizing this intermediate, ensuring high chemoselectivity and orthogonal deprotection in late-stage drug development.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for reaction monitoring and purification[1].

PropertyValue
Chemical Name 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene
CAS Number 131770-84-8
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
Monoisotopic Mass 259.084 Da
LogP (Predicted) ~3.6
Appearance Pale yellow to off-white crystalline solid
Downstream Amine CAS 131770-85-9 (3-((4-Methoxybenzyl)oxy)aniline)

Strategic Rationale in Drug Design (Expertise & Experience)

The synthesis of complex APIs often requires the functionalization of an amine in the presence of a phenol. Using 3-nitrophenol as a starting material presents a chemoselectivity challenge.

The Causality of the PMB Group: Why choose the p-methoxybenzyl (PMB) ether over a standard benzyl (Bn) or methyl (Me) ether?

  • Orthogonality: The PMB group is stable to the basic conditions of cross-coupling (Buchwald-Hartwig, Suzuki) and nucleophilic aromatic substitution (SNAr) required to build the API core.

  • Mild Cleavage: Unlike methyl ethers (which require harsh Lewis acids like BBr₃) or standard benzyl ethers (which require hydrogenolysis via H₂/Pd-C that might reduce halogens or alkenes on the API), the PMB group is highly acid-labile. It can be cleaved cleanly using mild Trifluoroacetic Acid (TFA) at room temperature[2].

Synthetic Workflow & Biological Context

The following diagrams illustrate the chemical lifecycle of the intermediate and its ultimate biological application.

SyntheticWorkflow A 3-Nitrophenol B 1-[(4-methoxyphenyl)methoxy] -3-nitro-Benzene (CAS: 131770-84-8) A->B PMB-Cl, K2CO3 DMF, 80°C C 3-((4-Methoxybenzyl)oxy)aniline (CAS: 131770-85-9) B->C Fe, NH4Cl EtOH/H2O, 80°C D Coupled API Intermediate (e.g., Kinase Core) C->D Electrophile (SNAr/Buchwald) E Final API (Phenol Unmasked) D->E TFA, Anisole DCM, 0°C to RT

Synthetic workflow from 3-nitrophenol to final API utilizing PMB protection.

SignalingPathway L Growth Factor Ligand R Receptor Tyrosine Kinase (e.g., EGFR / VEGFR) L->R Ligand Binding & Dimerization K Downstream Kinase Cascade (RAS / RAF / MEK / ERK) R->K ATP-Dependent Phosphorylation I API (3-Aminophenol Derivative) I->R Competitive ATP Hinge Binding (Inhibits Phosphorylation) P Tumor Cell Proliferation K->P Signal Transduction

Mechanism of action for 3-aminophenol derived APIs in kinase signaling pathways.

Quantitative Data: Optimization of Nitro Reduction

A critical step in utilizing 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene is the reduction of the nitro group to an aniline (CAS 131770-85-9)[3] without cleaving the PMB ether. The table below summarizes the causality behind selecting the optimal reduction condition.

Reducing AgentSolvent SystemTempYield (%)Chemoselectivity (PMB Retention)Mechanistic Rationale
H₂ (1 atm), 10% Pd/C Methanol25 °C~85%Low (<40%) Pd/C actively catalyzes the hydrogenolysis of benzylic C-O bonds, leading to premature PMB loss.
SnCl₂·2H₂O Ethanol70 °C78%High (>95%) Chemoselective for nitro groups, but generates toxic tin waste, complicating API purification.
Fe powder, NH₄Cl EtOH / H₂O80 °C92% Excellent (>99%) Single-electron transfer mechanism strictly reduces the nitro group. Environmentally benign and highly scalable[4].

Detailed Experimental Protocols (Trustworthiness & Validation)

Protocol 1: Synthesis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (Protection)

Objective: Mask the reactive phenol to prevent interference in downstream amine functionalization.

  • Reaction Setup: Dissolve 3-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise. Heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation & IPC: TLC (Hexane/EtOAc 3:1) will show the disappearance of the polar 3-nitrophenol spot (Rf ~0.3) and the appearance of a non-polar UV-active spot (Rf ~0.7).

Protocol 2: Chemoselective Nitro Reduction

Objective: Convert the nitro group to a nucleophilic aniline using 4[4].

  • Reaction Setup: Suspend 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (1.0 eq) in an Ethanol/Water mixture (4:1 v/v, 0.2 M).

  • Reduction: Add solid NH₄Cl (5.0 eq) followed by Iron powder (325 mesh, 5.0 eq). Heat the vigorously stirred suspension to 80 °C for 2–3 hours.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the filter cake with hot ethanol. Concentrate the filtrate to remove ethanol, then partition between EtOAc and saturated NaHCO₃. Separate, dry the organics, and concentrate to yield 3-((4-Methoxybenzyl)oxy)aniline.

  • Self-Validation & IPC: LC-MS monitoring will show a mass shift from [M+H]⁺ 260.09 (Nitro) to [M+H]⁺ 230.11 (Aniline). Visually, the formation of black iron oxide (Fe₃O₄) sludge indicates active electron transfer.

Protocol 3: Orthogonal Deprotection of the PMB Group

Objective: Unmask the phenol in the late-stage API using2[2].

  • Reaction Setup: Dissolve the PMB-protected API intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Scavenger Addition (Causality): Add Anisole (5.0 eq). Mechanistic Rationale: Acidic cleavage of the PMB ether generates a highly reactive 4-methoxybenzyl carbocation. Without a scavenger, this carbocation will undergo Friedel-Crafts alkylation with electron-rich aromatic rings on the API itself. Anisole acts as a sacrificial nucleophile to trap the carbocation.

  • Cleavage: Cool the mixture to 0 °C. Add Trifluoroacetic Acid (TFA, 10.0 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and TFA. Triturate the crude residue with diethyl ether to precipitate the pure, deprotected API as a TFA salt, leaving the anisole-PMB adduct in the ether supernatant.

  • Self-Validation & IPC: Addition of TFA causes a transient pink/orange coloration due to the formation of the resonance-stabilized 4-methoxybenzyl carbocation, which rapidly fades as it is scavenged by anisole.

References

  • Sigma-Aldrich Product Data: 4-difluoro methoxy nitro benzene | Sigma-Aldrich: 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene. Sigma-Aldrich.

  • PubChemLite Database: 131770-84-8 (C14H13NO4) - PubChemLite. Université du Luxembourg. 1

  • ChemScene Product Data: 131770-85-9 | 3-((4-Methoxybenzyl)oxy)aniline. ChemScene. 3

  • MDPI (Molecules): New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. MDPI. 2

  • Sciencemadness (Liu et al.): A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness. 4

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with scaling or optimizing the synthesis of 1-[(4-methoxyphenyl)methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with scaling or optimizing the synthesis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (commonly referred to as 3-nitrophenyl 4-methoxybenzyl ether).

The primary synthetic route for this molecule is the Williamson ether synthesis, utilizing 3-nitrophenol and 4-methoxybenzyl chloride (PMB-Cl). While theoretically straightforward, researchers frequently encounter yield-limiting bottlenecks such as electrophile hydrolysis, poor phenoxide solubility, and unintended deprotection during workup. This guide deconstructs the causality behind these failures and provides validated, high-yield methodologies.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yield plateauing below 50% despite using an excess of 4-methoxybenzyl chloride (PMB-Cl)? Causality & Insight: The plateau is almost certainly due to the competitive hydrolysis of PMB-Cl into 4-methoxybenzyl alcohol (PMB-OH)[1]. PMB-Cl is highly moisture-sensitive[2]. Furthermore, 3-nitrophenol is slightly electron-poor ( pKa​≈8.3 ) compared to unsubstituted phenol. While this makes it easier to deprotonate, the resulting 3-nitrophenoxide is a weaker nucleophile. If the SN​2 nucleophilic attack is slow, ambient moisture in the solvent will outcompete the phenoxide, consuming your electrophile. Solution: Implement Finkelstein catalysis. By adding 0.1–0.2 equivalents of Tetrabutylammonium iodide (TBAI) or Potassium Iodide (KI), you generate PMB-I in situ. The iodide is a superior leaving group, significantly lowering the activation energy for the SN​2 substitution and accelerating the etherification before hydrolysis can occur.

Q2: I am losing my synthesized product during the aqueous workup. What is causing this degradation? Causality & Insight: You are likely using an acidic wash (e.g., 1M HCl) to remove residual DMF solvent or unreacted 3-nitrophenol. PMB ethers are highly acid-labile[3]. The electron-donating para-methoxy group strongly stabilizes the formation of a benzylic carbocation. Even mild aqueous acids can protonate the ether oxygen, leading to rapid cleavage back to 3-nitrophenol and a PMB carbocation (which traps water to form PMB-OH). Solution: Strictly avoid acidic conditions during workup. Quench the reaction with ice water and perform washes using saturated aqueous sodium bicarbonate ( NaHCO3​ ) or dilute NaOH to remove unreacted phenol, followed by a neutral brine wash.

Q3: K₂CO₃ is the standard base, but my reaction mixture becomes a thick, unstirrable slurry. How does this affect yield? Causality & Insight: Williamson ether synthesis is a heterogeneous biphasic reaction when using alkali metal carbonates in polar aprotic solvents. If the 3-nitrophenoxide salt precipitates or the K2​CO3​ is too coarse, the effective surface area for the reaction plummets, stalling conversion. Solution: Switch to Cesium Carbonate ( Cs2​CO3​ ). The larger ionic radius of the cesium cation dramatically increases the solubility of the phenoxide intermediate in solvents like DMF or Acetonitrile, creating a more homogeneous and reactive environment.

Q4: PMB-Cl continues to give me complex mixtures. Are there alternative, milder reagents for installing the PMB group? Causality & Insight: If traditional basic conditions fail or your substrate scope expands to include base-sensitive moieties, you must pivot to neutral PMB-transfer reagents. Solution: Utilize 2-(4-methoxybenzyloxy)-1-methylpyridinium triflate (PMB-OPT) or PMB-trichloroacetimidate[4]. These reagents operate under extremely mild, nearly neutral conditions. PMB-OPT transfers the PMB group upon mild heating via an SN​1 -like pathway, circumventing the need for strong bases and completely avoiding chloride-based side reactions[4].

Part 2: Quantitative Data & Optimization Matrix

To facilitate rapid process optimization, the following matrix summarizes the expected yields based on specific solvent, base, and catalyst combinations.

SolventBase (Equiv)Additive / CatalystTemp (°C)Reaction TimeExpected YieldMechanistic Note
Acetone K2​CO3​ (2.0)None56 (Reflux)24 h40 - 50%Slow SN​2 ; high PMB-OH byproduct formation.
DMF K2​CO3​ (2.0)None6012 h60 - 65%Better phenoxide solubility; moderate yield.
DMF K2​CO3​ (2.0) TBAI (0.1) 60 4 - 6 h 85 - 90% Optimal balance of cost and kinetics via PMB-I formation.
MeCN Cs2​CO3​ (1.5)KI (0.2)80 (Reflux)3 - 5 h> 90%Maximum phenoxide solubility; fastest conversion.

Part 3: Mechanistic & Workflow Visualizations

Mechanism Reactants 3-Nitrophenol + PMB-Cl Deprotonation Deprotonation (K2CO3) Forms 3-Nitrophenoxide Reactants->Deprotonation Base Catalysis Finkelstein Catalysis (TBAI) PMB-Cl -> PMB-I Reactants->Catalysis TBAI Hydrolysis Side Reaction: Hydrolysis (Moisture) Reactants->Hydrolysis H2O present SN2 SN2 Nucleophilic Attack Deprotonation->SN2 Phenoxide Catalysis->SN2 PMB-I Product 1-[(4-methoxyphenyl)methoxy] -3-nitro-Benzene SN2->Product High Yield Pathway PMBOH Byproduct: PMB-OH Hydrolysis->PMBOH Yield Loss

Workflow Step1 1. Preparation Dry DMF, K2CO3, 3-Nitrophenol Step2 2. Activation Stir at RT for 30 mins Step1->Step2 Step3 3. Catalysis & Alkylation Add TBAI, then PMB-Cl dropwise Step2->Step3 Step4 4. Heating Stir at 60°C for 4-6 hours Step3->Step4 Step5 5. Quench & Basic Workup Ice water + NaHCO3 wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the optimized Williamson ether synthesis.

Part 4: Validated Experimental Protocol

This Standard Operating Procedure (SOP) utilizes a self-validating framework. In-process controls (IPCs) and visual cues are embedded to ensure the researcher can verify the reaction's integrity at each phase.

Materials Required:

  • 3-Nitrophenol (1.0 equiv, 10 mmol, 1.39 g)

  • 4-Methoxybenzyl chloride (PMB-Cl) (1.2 equiv, 12 mmol, 1.88 g)

  • Potassium Carbonate ( K2​CO3​ ), finely powdered (2.0 equiv, 20 mmol, 2.76 g)

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv, 1.0 mmol, 0.37 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 3-nitrophenol (1.39 g) and anhydrous DMF (15 mL). Stir until completely dissolved.

  • Deprotonation (Visual Validation): Add the finely powdered K2​CO3​ (2.76 g) to the solution. Self-Validation: The mixture will transition from a pale yellow solution to a deep orange/red suspension, physically indicating the successful formation of the 3-nitrophenoxide anion. Stir at room temperature for 30 minutes.

  • Catalyst Addition: Add TBAI (0.37 g) to the reaction mixture.

  • Electrophile Introduction: Dilute PMB-Cl (1.88 g) in 5 mL of anhydrous DMF. Add this solution dropwise over 10 minutes to the reaction flask using a syringe. Causality: Dropwise addition prevents a localized high concentration of PMB-Cl, minimizing the risk of rapid hydrolysis or dimerization.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath.

  • In-Process Control (IPC): After 4 hours, monitor the reaction via TLC (Mobile Phase: Hexanes/Ethyl Acetate 3:1). Self-Validation: The 3-nitrophenol spot ( Rf​≈0.3 ) should be consumed, replaced by a new, less polar UV-active spot corresponding to the product ( Rf​≈0.6 ).

  • Quench: Cool the mixture to room temperature. Pour the crude mixture into 100 mL of rapidly stirring ice-cold water to precipitate the product and quench any unreacted PMB-Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Basic Workup (Critical Step): Wash the combined organic layers with saturated aqueous NaHCO3​ (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (50 mL). Do not use acid washes under any circumstances to prevent PMB ether cleavage.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene.

References

  • ACS Publications. "Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound."[Link]

  • Organic Syntheses. "Organic Syntheses Procedure: 2-benzyloxy-1-methylpyridinium triflate."[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene

Welcome to the Technical Support Center. The etherification of 3-nitrophenol with 4-methoxybenzyl chloride (PMB-Cl) to form 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene is a critical Williamson ether synthesis utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The etherification of 3-nitrophenol with 4-methoxybenzyl chloride (PMB-Cl) to form 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene is a critical Williamson ether synthesis utilized in advanced drug development[1]. While conceptually straightforward, the reaction is highly susceptible to side-product formation due to the electrophilic sensitivity of the PMB group and the ambident nature of the phenoxide nucleophile[1][2].

This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to maximize the yield of your target O-alkylated ether.

Diagnostic Workflow

Troubleshooting Start Analyze Crude Reaction (LC-MS / TLC) Q1 High PMB-OH or Bis-PMB Ether? Start->Q1 A1 Moisture/Hydroxide Issue: Switch to anhydrous Cs2CO3/DMF Q1->A1 Yes Q2 C-Alkylation Detected? Q1->Q2 No A2 Ion-Pair Issue: Use polar aprotic solvent (DMF) Q2->A2 Yes Q3 Low Conversion / Unreacted 3-Nitrophenol? Q2->Q3 No A3 Reactivity Issue: Add TBAI (0.1 eq) & lower Temp Q3->A3 Yes Success Optimal O-Alkylation Achieved Q3->Success No

Diagnostic workflow for resolving side products in PMB etherification.

Core Troubleshooting & FAQs

Q1: Why am I seeing a large amount of 4-methoxybenzyl alcohol (PMB-OH) and bis(4-methoxybenzyl) ether in my crude mixture? A1: This is the most common failure mode in PMB protections and is caused by adventitious water or the use of hydroxide bases (e.g., NaOH or KOH).

  • The Causality: PMB-Cl is highly activated and prone to rapid hydrolysis. When NaOH is used to deprotonate 3-nitrophenol, one equivalent of water is generated in situ. This water immediately hydrolyzes PMB-Cl to PMB-OH. The resulting PMB-OH can then be deprotonated and react with another equivalent of PMB-Cl to form the unwanted bis(4-methoxybenzyl) ether[2].

  • The Solution: Transition to strictly anhydrous weak bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are optimal because they act as proton sponges without generating nucleophilic water, a standard established in complex pharmaceutical syntheses[3][4].

Q2: How do I suppress C-alkylation side products and ensure strict O-alkylation? A2: Although the nitro group of 3-nitrophenol is meta-directing and strongly deactivates the ring, phenoxide ions are inherently ambident nucleophiles capable of both O- and C-alkylation[1][3].

  • The Causality: In non-polar or moderately polar solvents (e.g., THF, Toluene), the metal cation (e.g., Na⁺) forms a tight ion pair with the phenoxide oxygen. This steric and electronic shielding forces the PMB-Cl electrophile to attack the less hindered ortho/para carbons[3].

  • The Solution: Utilize highly polar aprotic solvents like N,N-Dimethylformamide (DMF) combined with a large, soft counterion (Cs⁺ from Cs₂CO₃). This maximizes charge separation, leaving the oxygen fully exposed and highly nucleophilic, thus ensuring exclusive O-alkylation[3][4].

Q3: The reaction is sluggish at room temperature, but heating causes the PMB-Cl to degrade. What should I do? A3: Do not exceed 50 °C. PMB-Cl is thermally sensitive and will undergo solvolysis or polymerization at elevated temperatures.

  • The Causality: The Sₙ2 reaction requires a highly reactive electrophile. While the PMB group is activated, the chloride is a mediocre leaving group compared to heavier halides[5].

  • The Solution: Implement Finkelstein catalysis. Add 10 mol% of Tetrabutylammonium iodide (TBAI). The soluble iodide acts as a nucleophilic catalyst, displacing the chloride to form PMB-I in situ. PMB-I is significantly more reactive, allowing the etherification to proceed rapidly at room temperature (20–25 °C), completely bypassing thermal degradation[2].

Quantitative Optimization Data

The following table summarizes the impact of different reaction parameters on side-product formation and target yield.

Base / Solvent SystemAdditiveTemperature (°C)PMB-Cl Hydrolysis (%)C-Alkylation (%)Target O-Ether Yield (%)
NaOH / H₂O-DCMNone25> 30%< 1%45 - 55%
K₂CO₃ / THFNone65~ 10%5 - 8%60 - 70%
K₂CO₃ / DMFNone60< 5%< 1%80 - 85%
Cs₂CO₃ / DMF TBAI (10 mol%) 25 < 1% None detected > 95%
Standard Operating Procedure (SOP): Self-Validating Protocol

Follow this step-by-step methodology to synthesize 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene while minimizing side products. This protocol incorporates visual and analytical checkpoints to ensure the system is self-validating.

Step 1: Preparation of the Phenoxide

  • Charge a flame-dried round-bottom flask with 3-nitrophenol (1.0 eq) and anhydrous DMF (to achieve a 0.2 M concentration).

  • Add anhydrous Cs₂CO₃ (1.5 eq) to the stirring solution.

  • Self-Validation Checkpoint: The solution will immediately transition from pale yellow to a deep, vibrant orange/red. This colorimetric shift visually confirms the successful deprotonation and formation of the highly conjugated 3-nitrophenoxide anion.

Step 2: Electrophile Activation

  • Add TBAI (0.1 eq) to the stirring mixture.

  • Cool the reaction vessel to 0–5 °C using an ice bath.

  • Introduce 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise over 10 minutes.

  • Causality Note: Dropwise addition at low temperatures controls the exothermic Finkelstein exchange (Cl to I) and prevents localized heating that could degrade the PMB halide.

Step 3: Reaction Execution

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the deep orange color fades to a lighter yellow, and the baseline phenoxide spot is entirely replaced by a higher Rf​ , strongly UV-active spot corresponding to the ether product.

Step 4: Quench and Isolation

  • Quench the reaction by pouring the mixture into vigorously stirring ice water (10x the volume of DMF).

  • Self-Validation Checkpoint: 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene is highly crystalline and insoluble in water. A white to pale-yellow precipitate will rapidly form upon quenching.

  • Filter the precipitate, wash thoroughly with cold water (to remove DMF and inorganic salts), and triturate with cold hexanes (to remove any trace PMB-OH or bis-ether). Dry under vacuum to afford the pure product.

References[1] Williamson ether synthesis - Wikipedia[3]Williamson Ether Synthesis - J&K Scientific LLC[5]The Williamson Ether Synthesis - Master Organic Chemistry[2]PMB Protecting Group: PMB Protection & Deprotection Mechanism – Total Synthesis[4]US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use - Google Patents

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Troubleshooting

Technical Support Center: Resolving Phase Separation Issues for 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

Target Audience: Researchers, Application Scientists, and Process Chemists Topic: Troubleshooting Emulsions and Phase Separation during Liquid-Liquid Extraction (LLE) Mechanistic Brief: The Root Cause of Emulsions 1-[(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Process Chemists Topic: Troubleshooting Emulsions and Phase Separation during Liquid-Liquid Extraction (LLE)

Mechanistic Brief: The Root Cause of Emulsions

1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (CAS: 131770-84-8) is a synthetic building block typically generated via the etherification of 3-nitrophenol with a 4-methoxybenzyl (PMB) halide. During the subsequent liquid-liquid extraction (LLE)—particularly when washing the organic layer with an aqueous base to remove unreacted starting materials—severe emulsions frequently occur.

The Causality: This emulsion is driven by surfactant-induced stabilization. Unreacted 3-nitrophenol (pKa ~8.3) is deprotonated by basic washes (e.g., NaOH or Na2CO3) to form 3-nitrophenolate. This byproduct is highly amphiphilic: it possesses a hydrophobic aromatic core and a highly polar, charged phenolate/nitro headgroup[1][2]. These molecules migrate to the aqueous-organic interface, drastically lowering the interfacial tension. When agitated, they encapsulate solvent droplets, creating a stable, milky emulsion that prevents coalescence[2].

Quantitative Data: Solvent Density & Emulsion Risk

The choice of extraction solvent dictates the physical dynamics of the phase separation. Emulsions are severely exacerbated when the density differential (Δρ) between the organic and aqueous phases is narrow (< 0.15 g/mL)[1].

Extraction SolventOrganic Density (g/mL)Aqueous Wash Density (g/mL)Density Δ (g/mL)Emulsion RiskMechanistic Corrective Action
Dichloromethane (DCM) 1.33~1.05 (Basic Wash)0.28 Critical Dilute with more DCM. Avoid Brine (Brine increases aq. density to ~1.20, shrinking Δ to 0.13, worsening the emulsion).
Ethyl Acetate (EtOAc) 0.90~1.05 (Basic Wash)0.15 High Add saturated NaCl (Brine). Increases aq. density to ~1.20, expanding Δ to 0.30.
Methyl tert-butyl ether 0.74~1.05 (Basic Wash)0.31 Low Standard separation. High density differential naturally forces rapid coalescence.
Frequently Asked Questions (FAQs)

Q1: I am currently staring at a thick, milky emulsion in my separatory funnel after washing my DCM extract with 1M NaOH. How do I break it? A: First, exercise patience; allowing the funnel to sit undisturbed for several hours (or overnight) can sometimes resolve the issue as droplets slowly coalesce[3]. If time is a constraint, do not add brine . Because DCM is heavier than water (1.33 g/mL), adding brine (1.20 g/mL) will actually decrease the density gap between the two layers, stabilizing the emulsion further. Instead, dilute the organic layer with an additional 30-50% volume of DCM to alter the phase ratio, gently swirl (do not shake), and allow it to settle[2]. If this fails, proceed to the Celite filtration protocol below[1].

Q2: Why did my EtOAc extraction form an emulsion, and how is the troubleshooting different from DCM? A: EtOAc (0.90 g/mL) is lighter than water. When an emulsion forms here, it is usually due to the surfactant effect of the 3-nitrophenolate byproduct[1]. Unlike DCM, you should use the "salting out" method for EtOAc[2]. Adding saturated aqueous NaCl (brine) increases the ionic strength of the aqueous layer, which forces the amphiphilic byproducts into the organic phase and simultaneously increases the aqueous density to ~1.20 g/mL[1]. This widens the density gap (1.20 vs 0.90) and rapidly breaks the emulsion.

Q3: How can I prevent these emulsions from forming in the first place during scale-up? A: Prevention is rooted in altering the interfacial physics before mixing[1]. First, swap your extraction solvent from DCM or EtOAc to Methyl tert-butyl ether (MTBE). MTBE has a much lower density (0.74 g/mL) and lower water solubility, creating a massive density differential. Second, avoid vigorous shaking; use gentle swirling to maximize surface area contact without inducing high-shear droplet formation[2]. Finally, if your matrix is highly prone to emulsions, consider transitioning from traditional LLE to Supported Liquid Extraction (SLE), which relies on diatomaceous earth to partition phases without direct liquid-liquid mixing[2].

Experimental Protocols
Protocol A: Mechanical Emulsion Disruption via Celite® Filtration

Causality: When chemical adjustments (density manipulation/salting out) fail, mechanical disruption is required. Diatomaceous earth (Celite) possesses a highly irregular, porous microscopic structure. Forcing the emulsion through this matrix mechanically shears the stabilized droplets, stripping away the surfactant-like 3-nitrophenolate molecules residing at the interface and forcing the organic droplets to coalesce[1].

  • Preparation: Secure a Büchner funnel over a clean filter flask connected to a vacuum line. Place a correctly sized filter paper flat in the funnel.

  • Slurry Creation: In a separate beaker, mix 10-20 grams of Celite® 545 with 50 mL of your extraction solvent (e.g., DCM or EtOAc) to create a slurry.

  • Pad Formation: Pour the slurry into the Büchner funnel under a gentle vacuum to pack a uniform, flat Celite pad (approx. 1-2 cm thick). Do not let the pad run dry; leave a thin layer of solvent on top.

  • Filtration: Gently pour the entire unresolved emulsion from your separatory funnel directly onto the Celite pad.

  • Elution: Apply a moderate vacuum. As the emulsion is pulled through the tortuous paths of the silica matrix, the droplets will shear and coalesce.

  • Separation: Transfer the resulting clear filtrate from the flask back into a clean separatory funnel. The organic and aqueous phases will now separate immediately into two distinct layers.

Protocol B: Preventative Solvent-Swap Extraction

Causality: This protocol avoids the density-matching trap of halogenated solvents and minimizes the ionization shock of strong bases, creating a self-validating system where emulsions physically cannot stabilize.

  • Concentration: Following the synthesis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene, remove the reaction solvent (e.g., DMF or THF) under reduced pressure via rotary evaporation.

  • Reconstitution: Dissolve the crude residue in Methyl tert-butyl ether (MTBE) (10 mL per gram of crude).

  • Mild Basic Wash: Transfer to a separatory funnel. Add an equal volume of 5% aqueous Sodium Carbonate (Na2CO3) instead of 1M NaOH. Reasoning: Na2CO3 is basic enough (pH ~11) to deprotonate unreacted 3-nitrophenol (pKa 8.3) into the aqueous phase, but less likely to cause the severe saponification/surfactant effects seen with strong hydroxides.

  • Agitation: Invert the funnel and swirl gently in a circular motion for 60 seconds. Do not shake vigorously. Vent frequently.

  • Phase Separation: Allow the funnel to rest. The high density differential (MTBE at 0.74 g/mL vs. Aq. Na2CO3 at ~1.05 g/mL) will force a rapid, clean phase separation within 5 minutes.

  • Collection: Drain the lower aqueous layer. Wash the upper MTBE layer once with brine, dry over anhydrous Na2SO4, and concentrate to yield the purified product.

Troubleshooting Workflow Visualization

EmulsionTroubleshooting Start Emulsion Observed During Extraction CheckSolvent Is the organic solvent DCM? Start->CheckSolvent DCM_Path Dilute with extra DCM (Do NOT add Brine) CheckSolvent->DCM_Path Yes EtOAc_Path Add Saturated NaCl (Salting Out) CheckSolvent->EtOAc_Path No (e.g., EtOAc) Wait Swirl gently & allow to sit for 30-60 mins DCM_Path->Wait EtOAc_Path->Wait CheckResolved Did layers separate? Wait->CheckResolved Success Separate Phases & Proceed CheckResolved->Success Yes Fail Filter entire mixture through Celite® Pad CheckResolved->Fail No Fail->Success

Logical workflow for resolving persistent emulsions during liquid-liquid extraction.

References
  • Benchchem. "Technical Support Center: Troubleshooting Emulsions in 1-Nitropropan-2-ol Reaction Workups". benchchem.com. 1

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions". chromatographyonline.com. 2

  • Reddit (r/chemistry). "Emulsion Problem during Extraction. Help!". reddit.com. 3

  • Sigma-Aldrich. "4-difluoro methoxy nitro benzene (1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene)". sigmaaldrich.com.

Sources

Optimization

Technical Support Center: Chemoselective Reduction of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

Addressing the chemoselective reduction of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene requires precise catalytic control. The primary challenge in this workflow is reducing the strongly electron-withdrawing nitro group...

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Author: BenchChem Technical Support Team. Date: March 2026

Addressing the chemoselective reduction of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene requires precise catalytic control. The primary challenge in this workflow is reducing the strongly electron-withdrawing nitro group to an aniline without triggering the palladium-catalyzed hydrogenolysis of the highly labile p-methoxybenzyl (PMB) ether.

This guide provides mechanistic troubleshooting, load optimization strategies, and validated protocols designed for drug development professionals to achieve >95% chemoselectivity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the PMB ether cleave so easily during standard Pd/C hydrogenation of my nitroarene? A: The cleavage of the PMB ether is driven by the high affinity of palladium for benzylic C-O bonds. Mechanistically, the electron-donating methoxy group on the PMB ether stabilizes the benzylic transition state during oxidative addition to the palladium surface[1]. While nitro reduction is kinetically faster, standard 5-10% Pd/C provides an excess of highly active, multi-atom palladium sites. Once the nitro group is reduced, the substrate remains adsorbed, and the excess active sites rapidly catalyze the undesired hydrogenolysis, yielding 3-aminophenol and 4-methoxytoluene[2].

Q2: How does optimizing the Palladium catalyst load prevent this over-reduction? A: Catalyst loading directly dictates the ratio of substrate molecules to available active metal sites. By titrating the catalyst load down to a critical threshold (typically 0.5–1.0 mol% Pd), you create a "starvation" environment on the catalyst surface. Because the highly polar nitro group has a superior thermodynamic binding affinity to palladium compared to the PMB ether, the limited active sites are exclusively occupied by nitro groups[3]. Once the nitro groups are consumed, the low catalyst concentration significantly retards the kinetics of the secondary hydrogenolysis reaction, providing a wider temporal window to quench the reaction before cleavage occurs.

Q3: Standard load optimization isn't enough. What catalyst modifications are recommended for this specific substrate? A: We strongly recommend transitioning from standard Pd/C to a Palladium-ethylenediamine complex, commercially denoted as Pd/C(en)[4][5]. The causality here relies on geometric catalyst poisoning. Ethylenediamine forms a strong 1:1 complex with the palladium metal[1]. This nitrogenous poison selectively blocks the contiguous, multi-atom planar sites required for the oxidative addition of the bulky benzylic ether. However, the smaller, highly polarized nitro group can still access the remaining unpoisoned single-atom sites, allowing for perfect chemoselective reduction[1].

Q4: How does solvent selection influence the preservation of the PMB ether? A: Protic solvents like methanol (MeOH) significantly accelerate hydrogenolysis because they facilitate the proton transfer required to cleave the C-O bond. To suppress PMB cleavage, switch to an aprotic coordinating solvent like Tetrahydrofuran (THF)[6]. THF mildly coordinates to the palladium surface, providing a secondary layer of competitive inhibition against the bulky PMB ether while allowing the nitro group to react efficiently[6].

Part 2: Quantitative Data & Optimization Matrix

To guide your experimental design, the following table summarizes the causal relationship between catalyst choice, loading, solvent, and the resulting chemoselectivity based on established benchmarks for PMB-protected nitroarenes.

Catalyst SystemLoading (mol% Pd)SolventAdditiveNitro Conversion (%)PMB Cleavage (%)Recommendation
10% Pd/C (Standard)5.0 mol%MeOHNone>99%>85%Avoid (Total Cleavage)
5% Pd/C1.0 mol%THFNone95%30%Sub-optimal
5% Pd/C1.0 mol%MeOHEthylenediamine98%<5%Good Alternative
5% Pd/C(en) Complex 0.5 mol% THF None >99% <1% Optimal

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs), the workflow ensures that the reaction is quenched exactly at the point of maximum chemoselectivity.

Materials:

  • 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (1.0 equiv)

  • 5% Pd/C(en) catalyst (0.5 mol% Pd)[4]

  • Anhydrous THF

  • Hydrogen gas (1 atm balloon)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (10 mmol) and the 5% Pd/C(en) complex (0.5 mol% Pd relative to the substrate).

  • Solvent Addition: Suspend the mixture in 30 mL of anhydrous THF. Causality: THF suppresses protic-driven hydrogenolysis and enhances chemoselectivity[6].

  • Purging: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Argon (repeat 3 times). Evacuate once more and backfill with Hydrogen gas from a balloon.

  • Reaction: Stir the suspension vigorously at room temperature (20-25°C) under 1 atm of H₂.

  • Self-Validating IPC: At 60 minutes, extract a 50 µL aliquot, filter through a micro-syringe filter, and analyze via HPLC or TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material peak disappears. Crucial: Do not let the reaction run indefinitely; prolonged exposure even with poisoned catalysts will eventually initiate trace PMB cleavage.

  • Workup: Once complete (typically 1.5 - 2 hours), immediately purge the flask with Argon to displace the H₂. Filter the mixture through a pad of Celite to remove the Pd/C(en) catalyst[5]. Wash the Celite pad with additional THF (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 3-amino-1-[(4-methoxyphenyl)methoxy]-benzene in high purity.

Part 4: Visualizations

Pathway Substrate 1-[(4-methoxyphenyl)methoxy] -3-nitro-Benzene PdC_Std Standard Pd/C (5-10 mol%) MeOH, H2 Substrate->PdC_Std Unoptimized PdC_En Pd/C(en) Complex (0.5-1 mol%) THF, H2 Substrate->PdC_En Optimized Product_Undesired 3-aminophenol + 4-methoxytoluene (Undesired Cleavage) PdC_Std->Product_Undesired Hydrogenolysis (Fast in MeOH) Product_Desired 3-amino-1-[(4-methoxyphenyl)methoxy] -benzene (Desired) PdC_En->Product_Desired Chemoselective Reduction

Reaction pathway demonstrating chemoselective nitro reduction vs. undesired PMB hydrogenolysis.

Workflow Step1 1. Catalyst Selection Select Pd/C(en) Step2 2. Load Titration Screen 0.1 to 1.0 mol% Step1->Step2 Step3 3. Solvent Choice Use THF over MeOH Step2->Step3 Step4 4. Reaction Monitoring HPLC/TLC at 1h intervals Step3->Step4

Step-by-step workflow for optimizing palladium catalyst loading and reaction conditions.

References

  • The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups The Journal of Organic Chemistry - ACS Publications[Link]

  • Nanomagnetic picolylamine-based complex of palladium as an efficient heterogeneous catalyst for selective reduction of nitroarenes in water PMC (NIH)[Link]

  • Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison ResearchGate[Link]

  • Highly chemoselective hydrogenation with retention of the epoxide function using a heterogeneous Pd/C-ethylenediamine catalyst and THF PubMed (NIH)[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for purity analysis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

High-Resolution HPLC Method Validation for Purity Analysis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene: A Comparative Guide The Analytical Challenge: Structural Complexity The compound 1-[(4-methoxyphenyl)methoxy]-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HPLC Method Validation for Purity Analysis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene: A Comparative Guide

The Analytical Challenge: Structural Complexity

The compound 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (also known as 3-nitrophenyl 4-methoxybenzyl ether) presents a unique analytical challenge for purity profiling. Synthesized via the etherification of 3-nitrophenol with 4-methoxybenzyl chloride (or alcohol), the final active pharmaceutical ingredient (API) or intermediate is structurally polarized. It contains an electron-rich 4-methoxybenzyl (PMB) donor ring and an electron-deficient 3-nitrophenyl acceptor ring.

During synthesis, closely related impurities are generated, including unreacted starting materials (3-nitrophenol, 4-methoxybenzyl alcohol) and side products like bis(4-methoxybenzyl) ether. Standard C18 columns, which rely exclusively on hydrophobic dispersion forces, often fail to baseline-resolve the main peak from the highly hydrophobic bis(4-methoxybenzyl) ether, creating a "critical pair" that compromises quantitative accuracy.

Workflow Step1 1. Compound Profiling 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene Step2 2. Stationary Phase Selection (Evaluating C18, Phenyl-Hexyl, Biphenyl) Step1->Step2 Step3 3. Method Optimization (Methanol Modifier for Enhanced π-π) Step2->Step3 Step4 4. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) Step3->Step4 Step5 5. Final Validated Purity Method Step4->Step5

Figure 1: HPLC Method Development and ICH Q2(R2) Validation Workflow.

Mechanistic Insights: Why Biphenyl Outperforms C18

To achieve orthogonal selectivity, we must exploit the electronic distribution of the target molecule rather than just its hydrophobicity.

The Role of the Stationary Phase:

  • Standard C18: Separates solely based on lipophilicity. Because the main peak and bis(4-methoxybenzyl) ether have similar hydrophobic profiles, they co-elute.

  • Phenyl-Hexyl: Introduces a single aromatic ring that acts as a Lewis base. Nitro-aromatics, possessing electron-withdrawing groups, act as π -electron acceptors and are selectively retained longer on phenyl columns compared to aliphatic or purely electron-rich compounds[1].

  • Biphenyl: Features a dual-ring system that significantly amplifies π−π interaction strength compared to single-ring phenyl phases[2]. The biphenyl phase strongly retains the electron-deficient 3-nitrophenyl moiety of the main peak, pulling it away from the electron-rich bis(4-methoxybenzyl) ether impurity.

The Causality of Mobile Phase Selection: A critical, often overlooked parameter in aromatic chromatography is the organic modifier. While acetonitrile is standard for C18 methods, its triple bond contains π electrons that actively compete with the stationary phase for π−π interactions with the analyte[2]. By replacing acetonitrile with methanol (a protic solvent lacking π electrons), we remove this interference, maximizing the Lewis acid-base interactions between the biphenyl column and the nitro-aromatic ring[2].

Mechanism Analyte Target Analyte (Ether Linkage) Donor 4-Methoxybenzyl (Electron-Rich) Analyte->Donor Acceptor 3-Nitrophenyl (Electron-Deficient) Analyte->Acceptor Interaction π-π Interactions & Dipole Recognition Donor->Interaction Steric & Dispersion Acceptor->Interaction Lewis Acid-Base StatPhase Biphenyl Phase (Dual Aromatic Rings) StatPhase->Interaction Resolution Orthogonal Selectivity (Baseline Resolution) Interaction->Resolution

Figure 2: Mechanistic basis of π-π interactions between the analyte and Biphenyl stationary phase.

Comparative Performance Data

To objectively evaluate performance, a mixed standard containing the main peak and three primary impurities was injected onto three different column chemistries under identical gradient conditions (Water/Methanol).

Table 1: Chromatographic Performance Comparison (100 x 2.1 mm, 2.7 µm columns)

ParameterStandard C18Phenyl-HexylAdvanced Biphenyl
RT: 3-Nitrophenol (Imp A) 2.10 min2.55 min3.15 min
RT: 4-Methoxybenzyl alcohol (Imp B) 3.50 min3.20 min3.85 min
RT: Bis(4-methoxybenzyl) ether (Imp C) 8.50 min8.05 min7.80 min
RT: Main Peak 8.20 min9.10 min10.55 min
Critical Pair Resolution ( Rs​ ) 0.8 (Co-elution)1.5 (Marginal)3.2 (Baseline)
Peak Asymmetry (Main Peak) 1.351.151.05

Data Interpretation: The Biphenyl column selectively increases the retention of the nitro-containing main peak (10.55 min) while slightly reducing the retention of the purely electron-rich Impurity C (7.80 min), resulting in a robust baseline resolution ( Rs​=3.2 ) that is impossible to achieve on C18.

Step-by-Step Optimized Methodology

This protocol is engineered as a self-validating system, ensuring that system suitability criteria must be met before sample analysis proceeds.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Formic acid suppresses the ionization of residual silanols and phenolic impurities, ensuring sharp peak shapes).

  • Mobile Phase B: 100% MS-grade Methanol.

Step 2: Sample Preparation

  • Diluent: Water:Methanol (50:50, v/v).

  • Standard Solution: Dissolve 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene reference standard to a final concentration of 0.5 mg/mL.

  • System Suitability Solution: Spike the standard solution with 0.5% (w/w) of Impurity C to verify critical pair resolution.

Step 3: Chromatographic Execution

  • Column: Biphenyl Core-Shell (100 x 2.1 mm, 2.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Controls mobile phase viscosity and stabilizes π−π interaction thermodynamics).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 8.0 min: 30% 85% B

    • 8.0 - 10.0 min: 85% B

    • 10.0 - 10.1 min: 85% 30% B

    • 10.1 - 13.0 min: 30% B (Re-equilibration)

Step 4: System Suitability Testing (Self-Validation) Before analyzing unknown samples, the system must demonstrate:

  • Resolution ( Rs​ ) between Impurity C and Main Peak ≥2.0 .

  • Relative Standard Deviation (RSD) of Main Peak area ≤1.0% (n=5 injections).

  • Tailing factor for Main Peak ≤1.2 .

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose in a regulatory environment, it was validated according to the latest ICH Q2(R2) guidelines [3][4]. This framework mandates a lifecycle approach, assessing the procedure across its reportable range[3].

Table 2: ICH Q2(R2) Validation Summary for Purity Analysis

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at the retention time of the main peak from impurities or degradation products.Complete baseline resolution of all known impurities ( Rs​>3.0 ). Peak purity angle < purity threshold (PDA).Pass
Linearity Validated via direct assessment of reportable results using an appropriate calibration model[3]. R2=0.9998 over the range of 0.05% (LOQ) to 150% of nominal concentration.Pass
Accuracy Acceptable recovery across the reportable range[3].Spiked recoveries at 50%, 100%, and 150% levels ranged from 98.5% to 101.2%.Pass
Precision (Repeatability) Demonstration of acceptable variance under identical operating conditions.Intra-day RSD = 0.6% (n=6). Inter-day RSD = 0.8% (n=12).Pass
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).LOD = 0.015 µg/mL; LOQ = 0.05 µg/mL.Pass
Robustness Reliability of an analytical procedure against deliberate variations.Method remains valid with ±2°C temp changes and ±2% mobile phase composition shifts.Pass

Conclusion

For the purity analysis of structurally polarized aromatic ethers like 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene, standard C18 methodologies are fundamentally limited by their reliance on hydrophobic dispersion. By transitioning to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analysts can unlock powerful π−π Lewis acid-base interactions. This mechanistic shift easily resolves historically difficult critical pairs and results in a highly robust method that seamlessly passes stringent ICH Q2(R2) validation requirements.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • Comparison of biphenyl and other aromatic stationary phases NACALAI TESQUE, INC. URL:[Link]

  • Phenyl Stationary Phases for HPLC Element Lab Solutions URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene via Fourier-Transform Infrared (FT-IR) Spectroscopy

Introduction: The Imperative of Structural Integrity in Drug Development In the synthesis of novel chemical entities for pharmaceutical research, the unambiguous confirmation of a molecule's structure is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Integrity in Drug Development

In the synthesis of novel chemical entities for pharmaceutical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The target compound, 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene, possesses a unique combination of functional groups—a nitroaromatic system, an ether linkage, and a methoxy group—that necessitates a robust analytical methodology for its characterization. Errors in structural assignment can lead to misinterpreted biological data and significant setbacks in the drug development pipeline.

This guide provides an in-depth technical comparison of the expected Fourier-Transform Infrared (FT-IR) spectral features of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene against a potential synthetic precursor, 3-Nitrophenol. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive technique that probes the vibrational modes of molecules.[1] By identifying the characteristic absorption frequencies of specific functional groups, FT-IR serves as an invaluable first-pass tool for verifying the successful formation of the target structure and the absence of starting materials.

Core Principles: Decoding Molecular Vibrations with Infrared Light

When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their natural vibrational and rotational frequencies.[2][3] For a vibration to be "IR active," it must cause a change in the molecule's dipole moment.[1] The resulting IR spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule.[2] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), the latter being a complex area unique to the molecule as a whole.[2] This guide will focus on the functional group region to identify the key structural motifs of our target compound.

Anticipated FT-IR Spectrum of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

The structural integrity of the target molecule can be confirmed by identifying the absorption bands corresponding to its constituent functional groups. The absence of precursor bands is equally critical.

Key Functional Group Analysis:
  • Nitro Group (Ar-NO₂): The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to the large change in dipole moment during its vibrations.[4] It presents two strong, characteristic absorption bands:

    • Asymmetric Stretch (ν_as): A strong, sharp band expected in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[5]

    • Symmetric Stretch (ν_s): Another strong band appearing between 1360-1290 cm⁻¹.[5]

  • Ether Linkages (C-O-C): The molecule contains two distinct ether linkages, an aryl-alkyl ether and a diaryl-like ether component, which will produce strong C-O stretching bands.

    • Aromatic-Aliphatic Ether (Ar-O-CH₂): This linkage is expected to show a strong asymmetric C-O-C stretching band between 1300-1200 cm⁻¹.[6]

    • Aliphatic Ether (O-CH₂-Ar): A distinct C-O stretching vibration from the aliphatic portion of the ether is typically observed between 1150-1085 cm⁻¹.[7]

  • Aromatic Rings (C=C and C-H):

    • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3][8]

    • Aromatic C=C Stretch: Medium to weak absorptions in the 1625-1450 cm⁻¹ region.[9]

    • C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region can help identify the substitution patterns on the benzene rings.[9]

  • Aliphatic C-H Bonds (from -OCH₃ and -O-CH₂-Ar):

    • C-H Stretch: Strong, sharp bands are expected in the 2960-2850 cm⁻¹ region.[8]

The molecular structure of the target compound is visualized below.

Caption: Molecular structure of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene.

Experimental Protocol for FT-IR Analysis

This protocol ensures the acquisition of a high-quality, reproducible spectrum for reliable structural validation.

Objective: To obtain the FT-IR spectrum of the synthesized 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene and compare it with the spectrum of the starting material, 3-Nitrophenol.

Materials:

  • Synthesized 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (solid)

  • 3-Nitrophenol (solid, for comparison)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., with a Michelson interferometer and DTGS detector)

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FT-IR spectrometer is empty and clean.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor).[1] The instrument software will automatically subtract this from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Gently grind ~1-2 mg of the sample in an agate mortar.

    • Add ~100-200 mg of dry FT-IR grade KBr to the mortar.

    • Grind the mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

    • Transfer the powder to the pellet-forming die and press under a hydraulic press (approx. 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

  • Data Processing:

    • The software will automatically perform a Fourier transform on the interferogram to produce the final spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Comparative Analysis:

    • Repeat steps 2-4 for the starting material, 3-Nitrophenol.

    • Overlay the spectra for direct comparison.

The following diagram illustrates the experimental workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind 1-2 mg of Sample Mix Add ~150 mg KBr & Mix Thoroughly Grind->Mix Press Press Mixture into a Transparent Pellet Mix->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum (16-32 scans) Background->Sample Process Fourier Transform & Baseline Correction Sample->Process Identify Identify Key Functional Group Peaks Process->Identify Compare Compare with Precursor & Reference Data Identify->Compare Validate Validate Structure Compare->Validate

Caption: Standard experimental workflow for FT-IR structural validation.

Comparative Analysis: Validating Synthesis Success

The primary goal is to confirm the formation of the ether linkage and the persistence of other key groups, while demonstrating the disappearance of the phenolic hydroxyl group from the 3-Nitrophenol starting material.

Functional GroupExpected Wavenumber (cm⁻¹) in Target MoleculeExpected Wavenumber (cm⁻¹) in 3-NitrophenolStructural Interpretation
Phenolic O-H Stretch Absent ~3500-3200 (strong, broad)Key Differentiator: The absence of this broad peak is strong evidence that the acidic proton of the phenol has been replaced by the 4-methoxybenzyl group, confirming the etherification reaction was successful.[2][11]
Nitro Asymmetric Stretch 1550-1475 (strong)1550-1475 (strong)This peak should be present in both compounds, confirming the nitro group remains intact.[5]
Nitro Symmetric Stretch 1360-1290 (strong)1360-1290 (strong)This peak should also be present in both, corroborating the presence of the nitro functionality.[5]
Aromatic C-O Stretch 1300-1200 (strong)~1290-1180 (strong)While present in both, the exact position and shape may shift due to the change from a C-OH to a C-O-C environment. The target molecule will have a complex, strong absorption here from its multiple ether linkages.[6]
Aliphatic C-O Stretch 1150-1085 (strong)Absent Key Confirmation: The appearance of this new, strong band provides direct evidence for the presence of the CH₂-O linkage.[7]
Aliphatic C-H Stretch 2960-2850 (medium-strong)Absent Key Confirmation: The appearance of these peaks confirms the successful incorporation of the methylene (-CH₂-) and methoxy (-CH₃) groups from the 4-methoxybenzyl moiety.[8]
Aromatic C-H Stretch 3100-3000 (weak-medium)3100-3000 (weak-medium)Expected to be present in both compounds.

Conclusion

FT-IR spectroscopy provides a definitive and efficient method for validating the structural integrity of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene. The successful synthesis is unequivocally confirmed by the simultaneous appearance of new bands corresponding to the aliphatic C-H stretches (2960-2850 cm⁻¹) and the aliphatic C-O stretch (1150-1085 cm⁻¹), coupled with the conclusive disappearance of the broad phenolic O-H stretch from the 3-Nitrophenol starting material. The persistence of the characteristic nitro group and aromatic absorptions further solidifies the structural assignment. This comparative FT-IR analysis serves as a self-validating system, providing trustworthy and essential data for advancing a compound in the research and development lifecycle. For absolute structural confirmation, it is recommended to use FT-IR in conjunction with other analytical methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][12]

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]

  • EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS) Lecturers. (n.d.). APPLICATION OF IR SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • FT-IR spectra of nitrocellulose which prepare by difference nitric acid concentration. (n.d.). ResearchGate. Retrieved from [Link]

  • InstaNANO. (2026, March 17). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). IMPORTANCE OF IR SPECTROSCOPY IN STRUCTURAL ELUCIDATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • INIS-IAEA. (2016, April 15). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2024, January 10). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved from [Link]

  • Panicker, C. Y., et al. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. ScienceDirect. Retrieved from [Link]

  • Lee, S., et al. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Retrieved from [Link]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • PubChem. (n.d.). 1-methoxy-4-[(4-nitrophenyl)methoxy]benzene. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Wang, Z., et al. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, July 21). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Retrieved from [Link]

  • International Journal of Scientific Progress and Research. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved from [Link]

Sources

Validation

Comparative kinetics of PMB deprotection in 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

Comparative Kinetics and Orthogonal Deprotection Strategies for 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene As a Senior Application Scientist, selecting the optimal deprotection strategy requires moving beyond generic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Kinetics and Orthogonal Deprotection Strategies for 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

As a Senior Application Scientist, selecting the optimal deprotection strategy requires moving beyond generic protocols and understanding the specific electronic environment of your substrate. The molecule , 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (a 3-nitrophenyl p-methoxybenzyl ether), presents a unique chemoselectivity challenge.

The strategic imperative here is orthogonality: the target phenolic oxygen is masked by a p-methoxybenzyl (PMB) group, but the presence of the highly reducible 3-nitro group strictly precludes the use of standard catalytic hydrogenolysis (e.g., H₂, Pd/C), which would rapidly reduce the nitro moiety to an aniline. Consequently, the synthetic chemist must rely on either oxidative or acidic cleavage pathways[1].

Mechanistic Pathways & Kinetic Profiles

The cleavage of the PMB ether in this substrate is governed by the electron-donating properties of the methoxy group on the protecting ring, which heavily stabilizes intermediate radical cations and carbocations[2].

  • Oxidative Cleavage via DDQ (Gold Standard): 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) operates via a Single Electron Transfer (SET) mechanism[3]. The electron-deficient DDQ forms a charge-transfer complex with the electron-rich PMB ring, followed by electron and hydrogen abstraction to yield an oxocarbenium ion[2]. Because the resulting 3-nitrophenoxide is a highly stable leaving group (due to the electron-withdrawing nitro group), the subsequent hydrolysis is kinetically accelerated, cleanly liberating 3-nitrophenol and p-anisaldehyde.

  • Oxidative Cleavage via CAN: Ceric Ammonium Nitrate (CAN) is a more aggressive one-electron oxidant[4]. While it accelerates the kinetics significantly (often reaching completion in under an hour), it carries a higher risk of over-oxidation. Fortunately, the strongly electron-withdrawing nature of the 3-nitro group deactivates the phenolic ring against electrophilic side reactions, making CAN a viable, albeit harsher, alternative.

  • Acidic Solvolysis via TFA: Brønsted acid-mediated cleavage relies on the protonation of the ether oxygen followed by heterolytic cleavage to generate a stabilized PMB cation[5]. The kinetics are highly dependent on acid concentration. The critical vulnerability here is the electrophilicity of the resulting PMB cation, which necessitates the use of a scavenger to prevent unwanted Friedel-Crafts re-alkylation or PMB migration[5].

G Substrate 1-[(4-methoxyphenyl)methoxy] -3-nitro-Benzene DDQ DDQ / CH2Cl2:H2O (Oxidative SET) Substrate->DDQ Mild, 1-4h CAN CAN / MeCN:H2O (Oxidative SET) Substrate->CAN Fast, <1h TFA TFA / CH2Cl2 / Scavenger (Acidic Solvolysis) Substrate->TFA Scavenger req, 2-4h Product 3-Nitrophenol + PMB Byproduct DDQ->Product High Yield CAN->Product Mod. Yield TFA->Product High Yield

Fig 1. Divergent deprotection pathways for 3-nitrophenyl PMB ether.

Quantitative Kinetic Comparison

The following table summarizes the comparative performance of the three primary deprotection methodologies for this specific nitro-aromatic substrate.

Reagent SystemPrimary MechanismRelative KineticsTypical YieldNitro Group TolerancePrimary Byproducts
DDQ (1.5 eq) / CH₂Cl₂:H₂OOxidative (SET)Moderate (1–4 hours)>90%Excellentp-Anisaldehyde, DDQH₂
CAN (2.0 eq) / MeCN:H₂OOxidative (SET)Fast (<1 hour)75–85%Good (Risk of over-oxidation)p-Anisaldehyde, Ce(III) salts
TFA (20% v/v) / ScavengerAcidic SolvolysisModerate (2–4 hours)85–95%ExcellentPMB-Scavenger adduct

Mechanistic Deep-Dive: DDQ Oxidation

To fully master the DDQ protocol, one must understand the causality of the biphasic solvent system. The reaction does not simply "cleave" the ether; it oxidizes the benzylic position to an oxocarbenium ion. Without water to act as a nucleophile, the intermediate cannot collapse into the final products, and the reaction will stall or form undesired dimers[2].

Mechanism Step1 PMB Ether + DDQ Step2 Charge-Transfer Complex Step1->Step2 SET Step3 Radical Cation Intermediate Step2->Step3 e- Transfer Step4 Oxocarbenium Ion + DDQH- Step3->Step4 H- Abstraction Step5 Hydrolysis (H2O) Step4->Step5 Nucleophilic Attack Step6 3-Nitrophenol + p-Anisaldehyde Step5->Step6 Cleavage

Fig 2. Single Electron Transfer (SET) mechanism for DDQ-mediated PMB oxidative cleavage.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, providing the chemist with visual and analytical cues to ensure reaction integrity.

Protocol A: Oxidative Deprotection via DDQ (Recommended)

This method is prioritized for its mild nature and high chemoselectivity toward the nitro-aromatic core.

  • Reaction Setup: Dissolve 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene (1.0 equiv) in a 10:1 (v/v) mixture of CH₂Cl₂ and H₂O (approx. 0.1 M concentration).

    • Causality: The water is strictly required to trap the oxocarbenium ion[1].

  • Initiation: Cool the vigorously stirring solution to 0 °C. Add DDQ (1.2–1.5 equiv) portion-wise.

    • Validation Cue: The solution will immediately turn a deep green/black, indicating the formation of the charge-transfer complex, before settling to a reddish-brown.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.

    • Validation Cue: As the reaction progresses, a pale precipitate of DDQH₂ (reduced DDQ) will form. Monitor by TLC (e.g., 3:1 Hexanes/EtOAc); the starting material will disappear, replaced by the phenolic product and a highly UV-active spot corresponding to p-anisaldehyde.

  • Quench & Workup: Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ and 10% aqueous ascorbic acid.

    • Causality: Ascorbic acid guarantees the complete reduction of any residual DDQ into DDQH₂, which is highly water-soluble and prevents streaking during silica gel chromatography. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Protocol B: Acidic Deprotection via TFA

Utilized when orthogonal protecting groups on the molecule are sensitive to oxidation but stable to acid.

  • Reaction Setup: Dissolve the substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add anisole or triisopropylsilane (TIS) (3.0 equiv).

    • Causality: Anisole acts as a highly nucleophilic cation scavenger. Without it, the liberated PMB cation can undergo Friedel-Crafts alkylation with the product[5].

  • Initiation: Cool to 0 °C and add Trifluoroacetic Acid (TFA) dropwise to achieve a 20% v/v concentration.

    • Validation Cue: The reaction typically exhibits a transient intense coloration (orange/red) indicative of the stabilized PMB cation.

  • Propagation: Stir at room temperature for 2–4 hours, monitoring by TLC until complete consumption of the starting material.

  • Quench & Workup: Co-evaporate the reaction mixture with toluene under reduced pressure to azeotropically remove the volatile TFA. Neutralize the crude residue with saturated aqueous NaHCO₃ before extraction.

    • Causality: Failing to neutralize residual TFA will lead to acid-catalyzed degradation of the product on the silica gel column during purification.

References

  • Chem-Station. "p-Methoxybenzyl (PMB) Protective Group". 3

  • Total Synthesis. "PMB Protecting Group: PMB Protection & Deprotection Mechanism". 2

  • BenchChem. "A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers". 1

  • ACS Publications. "p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection". 4

  • NIH / PMC. "Synthetic Dual Cysteine-ADP Ribosylated Peptides from the Androgen Receptor are Recognized by the DTX3L/PARP9 Complex". 5

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Comparative

Comparative Guide to the Synthesis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene

Introduction 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The strategic placement of the nitro and the protec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The strategic placement of the nitro and the protected phenol moieties makes it a versatile building block. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in drug development and materials science. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate method for a given application.

Core Synthetic Strategies

The synthesis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene primarily revolves around the formation of an ether linkage between a 3-nitrophenol derivative and a 4-methoxybenzyl group. The two most common and logically sound approaches are the Williamson ether synthesis and the Mitsunobu reaction. Each method presents distinct advantages and disadvantages in terms of reaction conditions, substrate scope, and scalability.

dot

Caption: Overview of primary synthetic routes to the target compound.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely employed method for preparing ethers.[1] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] In the context of synthesizing 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene, this involves the deprotonation of 3-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 4-methoxybenzyl halide.

Causality Behind Experimental Choices
  • Choice of Base: A moderately strong base is required to deprotonate the acidic 3-nitrophenol. Potassium carbonate (K₂CO₃) is a common and cost-effective choice, particularly in polar aprotic solvents like DMF or acetone. For faster reaction rates, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[2]

  • Alkylating Agent: 4-Methoxybenzyl chloride is a frequently used alkylating agent due to its commercial availability and reactivity. The corresponding bromide can also be employed. It is crucial to use a primary halide to favor the SN2 pathway and minimize the competing E2 elimination reaction.[4]

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred as they effectively solvate the cation of the base and the phenoxide, accelerating the SN2 reaction.[4]

Detailed Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: To the stirring suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary
ParameterWilliamson Ether Synthesis
Starting Materials 3-Nitrophenol, 4-Methoxybenzyl Chloride
Key Reagents K₂CO₃ or NaH, DMF or Acetone
Typical Yield 80-95%
Reaction Temperature Room temperature to 80 °C
Reaction Time 2-12 hours
Advantages Scalable, cost-effective reagents, relatively simple procedure.
Disadvantages May require heating, potential for side reactions with hindered substrates.

Route 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder route for the formation of ethers.[5] It allows for the conversion of a primary or secondary alcohol to an ether using a phosphine and an azodicarboxylate reagent.[6] For the synthesis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene, this involves the reaction of 3-nitrophenol with 4-methoxybenzyl alcohol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Causality Behind Experimental Choices
  • Reagent System: The combination of PPh₃ and DEAD (or DIAD) is the cornerstone of the Mitsunobu reaction. PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol for nucleophilic attack by the phenoxide.[5]

  • Reaction Conditions: The reaction is typically carried out under anhydrous and neutral conditions at or below room temperature, which makes it compatible with a wide range of functional groups.[8]

  • Byproduct Removal: A significant challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[5] Careful purification, often involving column chromatography, is necessary.

Detailed Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 3-nitrophenol (1.0 eq), 4-methoxybenzyl alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. A color change is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Data Summary
ParameterMitsunobu Reaction
Starting Materials 3-Nitrophenol, 4-Methoxybenzyl Alcohol
Key Reagents PPh₃, DEAD or DIAD, Anhydrous THF
Typical Yield 85-98%
Reaction Temperature 0 °C to Room temperature
Reaction Time 1-4 hours
Advantages Mild reaction conditions, high yields, stereochemical inversion with chiral alcohols.
Disadvantages Stoichiometric amounts of byproducts that can be difficult to remove, moisture-sensitive reagents.[6]

Comparative Analysis and Recommendations

dot

Caption: Decision workflow for selecting the appropriate synthesis route.

Both the Williamson ether synthesis and the Mitsunobu reaction are effective methods for preparing 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene. The choice between the two is largely dependent on the specific requirements of the synthesis.

  • For large-scale synthesis and cost-sensitive projects, the Williamson ether synthesis is generally the preferred method. Its use of inexpensive reagents and straightforward work-up procedure make it more amenable to industrial applications.

  • For small-scale laboratory synthesis, particularly when dealing with sensitive substrates or when high yields are critical, the Mitsunobu reaction is an excellent choice. Its mild conditions and typically higher yields can be advantageous, provided that the purification challenges can be managed.

Conclusion

The synthesis of 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene can be successfully achieved via both Williamson ether synthesis and the Mitsunobu reaction. A thorough understanding of the mechanistic nuances and practical considerations of each route, as presented in this guide, will enable researchers to make informed decisions and optimize their synthetic strategies for the efficient production of this valuable intermediate.

References

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]5]

  • Google Patents. (n.d.). JPH0356449A - 1-(4-methoxystyryl)-3-(4-nitrostyryl)benzene and production thereof.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pokluda, A., Kohout, M., Chudoba, J., Krupička, M., & Cibulka, R. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. The Journal of Organic Chemistry, 84(7), 4485–4493. [Link]6]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]8]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene
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Reactant of Route 2
1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene
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